Product packaging for Solvent Red 124(Cat. No.:CAS No. 12239-74-6)

Solvent Red 124

Cat. No.: B1170167
CAS No.: 12239-74-6
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Description

Solvent Red 124 is a useful research compound. Its molecular formula is C17H18N6. The purity is usually 95%.
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Properties

CAS No.

12239-74-6

Molecular Formula

C17H18N6

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Solvent Red 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Solvent Red 124 (C.I. 26105) for laboratory applications. The document details the chemical reactions, experimental protocols, and purification methods necessary to obtain a high-purity product suitable for research and development purposes.

Introduction

This compound, also known as 1-((2-methyl-4-((2-methylphenyl)azo)phenyl)azo)-2-naphthol, is a fat-soluble red azo dye. Due to its vibrant color and solubility in nonpolar solvents, it finds applications in various industrial processes, including the coloring of plastics, waxes, and hydrocarbon-based fuels. In a laboratory setting, a pure sample of this dye is essential for use as a standard, in analytical method development, and for various research applications. This guide outlines a reliable method for its synthesis and subsequent purification.

The synthesis of this compound is a classic example of diazo coupling, a two-step process. The first step involves the diazotization of o-toluidine to form a diazonium salt. This intermediate is then coupled with 2-naphthol in the second step to yield the final azo dye.

Synthesis of this compound

The overall synthesis reaction is depicted below:

Step 1: Diazotization of o-Toluidine

Step 2: Azo Coupling with 2-Naphthol

Experimental Protocol for Synthesis

This protocol is adapted from established methods for diazotization and azo coupling reactions.[1]

Materials:

  • o-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

Procedure:

Part 1: Diazotization of o-Toluidine

  • In a 250 mL beaker, prepare a solution of o-toluidine hydrochloride by dissolving 10.7 g (0.1 mol) of o-toluidine in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of distilled water. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath. A fine precipitate of o-toluidine hydrochloride may form.

  • In a separate 100 mL beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride solution while maintaining the temperature between 0-5 °C and stirring continuously. The rate of addition should be controlled to prevent the temperature from rising.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes in the ice bath to ensure the completion of the diazotization reaction. The presence of excess nitrous acid can be tested using starch-iodide paper (a blue-black color indicates excess nitrous acid).[2]

Part 2: Azo Coupling

  • In a separate 500 mL beaker, dissolve 14.4 g (0.1 mol) of 2-naphthol in 100 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 5-10 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the alkaline 2-naphthol solution with vigorous stirring. A reddish-orange precipitate of this compound will form immediately.[3]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water to remove any soluble impurities.

  • Dry the crude this compound in a desiccator or in an oven at a low temperature (e.g., 60-70 °C).

Synthesis Workflow Diagram

Synthesis_Workflow o_toluidine o-Toluidine diazotization_step Diazotization (0-5 °C) o_toluidine->diazotization_step hcl_water Conc. HCl + H₂O hcl_water->diazotization_step diazonium_salt o-Toluidine Diazonium Salt diazotization_step->diazonium_salt na_nitrite NaNO₂ Solution na_nitrite->diazotization_step coupling_step Azo Coupling (5-10 °C) diazonium_salt->coupling_step naphthol_sol 2-Naphthol in NaOH Solution naphthol_sol->coupling_step crude_product Crude Solvent Red 124 coupling_step->crude_product filtration Vacuum Filtration crude_product->filtration dried_product Dried Crude Product filtration->dried_product

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials and side products, necessitating purification to achieve a high-purity grade suitable for laboratory use.[4] The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[5]

Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a particular solvent at different temperatures.[6]

3.1.1. Experimental Protocol for Recrystallization

Solvent Selection: The ideal solvent for recrystallization should dissolve the solute completely at its boiling point but only sparingly at room temperature or below. For this compound, suitable solvents include ethanol, glacial acetic acid, or a mixture of ethanol and water.[3][7]

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of the chosen hot solvent (e.g., ethanol) to dissolve the crude product completely. The solution should be heated to its boiling point to ensure complete dissolution.

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature. Well-defined crystals of pure this compound should form.

  • To maximize the yield, the flask can be placed in an ice bath after it has cooled to room temperature.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals to a constant weight.

3.1.2. Recrystallization Workflow Diagram

Recrystallization_Workflow crude_product Crude this compound dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration_check Insoluble Impurities? dissolution->hot_filtration_check hot_filtration Hot Gravity Filtration hot_filtration_check->hot_filtration Yes cooling Slow Cooling to Room Temperature hot_filtration_check->cooling No hot_filtration->cooling ice_bath Cool in Ice Bath (Optional) cooling->ice_bath filtration Vacuum Filtration & Washing ice_bath->filtration pure_crystals Pure this compound Crystals filtration->pure_crystals

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a powerful technique for separating and purifying individual compounds from a mixture.[5][8] For this compound, a normal-phase column chromatography using silica gel as the stationary phase is a suitable method.

3.2.1. Experimental Protocol for Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • A suitable solvent system (mobile phase), e.g., a mixture of hexane and ethyl acetate in varying ratios.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to settle, ensuring a uniformly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Begin eluting the column with the least polar mobile phase. The different components of the mixture will travel down the column at different rates.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the more polar components. The red band corresponding to this compound should be clearly visible.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

3.2.2. Column Chromatography Workflow Diagram

Chromatography_Workflow crude_product Crude this compound sample_loading Load Sample onto Column crude_product->sample_loading column_prep Prepare Silica Gel Column column_prep->sample_loading elution Elute with Solvent Gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis Analyze Fractions by TLC fraction_collection->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporation Evaporate Solvent combine_pure->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Characterization and Data Presentation

The purity and identity of the synthesized and purified this compound should be confirmed using various analytical techniques.

Physical and Chemical Properties

The following table summarizes some of the key physical and chemical properties of this compound.

PropertyValue
Appearance Red Powder
Shade Bluish
Heat Resistance 200 °C min
Light Fastness 5
Acid Resistance 4
Alkali Resistance 5
Water Resistance 5
Density 1.30 g/cm³
Solubility Soluble in organic solvents like ethanol, acetone, and MEK.[9] Insoluble in water.[10]
Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical methods.

Analytical TechniqueExpected Observations
Melting Point A sharp melting point indicates high purity. The literature value should be consulted for comparison.
Thin Layer Chromatography (TLC) A single spot on the TLC plate in an appropriate solvent system indicates a pure compound.
UV-Visible Spectroscopy The UV-Vis spectrum in a suitable solvent (e.g., ethanol) should show a maximum absorption wavelength (λmax) characteristic of the azo dye's chromophore.
Infrared (IR) Spectroscopy The IR spectrum should show characteristic peaks for the functional groups present, such as N=N stretching for the azo group, O-H stretching for the hydroxyl group, and C-H stretching for the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra will provide detailed information about the chemical structure, confirming the arrangement of protons and carbon atoms in the molecule.
High-Performance Liquid Chromatography (HPLC) HPLC can be used to assess the purity of the final product. A single sharp peak in the chromatogram indicates high purity. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile, water, and an acid (e.g., phosphoric or formic acid) can be employed.[11]

Expected Yield and Purity:

The yield of the synthesis can be affected by several factors, including reaction temperature, time, and purity of reactants.[4] With careful control of the reaction conditions and efficient purification, a yield of over 80% with a purity of >95% can be expected. A patent for a similar process reported a yield of 97.23% with a purity of 92.36%.[12]

Safety Precautions

  • All experimental work should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • o-Toluidine is a toxic and carcinogenic substance and should be handled with extreme care.

  • Concentrated acids and bases are corrosive and should be handled with appropriate caution.

  • Azo dyes may be harmful if ingested or inhaled. Avoid creating dust.

Conclusion

This guide provides a detailed framework for the successful synthesis and purification of this compound in a laboratory setting. By following the outlined experimental protocols and purification methods, researchers can obtain a high-purity product suitable for a variety of scientific applications. The characterization techniques described are essential for verifying the identity and purity of the final compound. Adherence to safety precautions is paramount throughout the entire process.

References

Spectroscopic Data of C.I. Solvent Red 124 (CAS 12239-74-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the request for in-depth spectroscopic data and experimental protocols for the compound identified by CAS number 12239-74-6, which is C.I. Solvent Red 124. Despite extensive searches across various chemical databases, supplier technical data sheets, and scientific literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for C.I. This compound is not publicly available.

Therefore, this guide provides a comprehensive overview of the expected spectroscopic characteristics of C.I. This compound based on its chemical class—metal complex azo dyes—and presents detailed, generalized experimental protocols for acquiring such data. The information herein is intended to equip researchers with the necessary methodologies to characterize this compound or similar solvent dyes.

Compound Identification

CAS Number 12239-74-6
Chemical Name C.I. This compound
Synonyms Savinyl Fire Red 3GLS, Acetosol Fire Red 3GLS
Chemical Class Metal Complex Azo Dye
Molecular Formula C₁₇H₁₈N₆ (Note: This is a representative formula, the exact structure of this commercial dye, a metal complex, is often proprietary)
Appearance Red Powder[1]

Spectroscopic Data (Representative Data for Azo Dyes)

As specific data for this compound is unavailable, the following tables summarize typical spectroscopic data that would be expected for a similar metal complex azo dye. These are illustrative and should be used as a reference for interpreting experimentally acquired data.

¹H NMR Spectroscopy Data (Hypothetical)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.0 - 8.5Multiplet-Aromatic protons
3.5 - 4.5Multiplet-Protons adjacent to heteroatoms (e.g., -OCH₃, -NCH₂)
1.0 - 2.5Multiplet-Aliphatic protons
¹³C NMR Spectroscopy Data (Hypothetical)
Chemical Shift (ppm)Assignment
160 - 180Carbonyl or imine carbons
110 - 160Aromatic and azo-group adjacent carbons
50 - 70Aliphatic carbons attached to heteroatoms
10 - 40Aliphatic carbons
Mass Spectrometry Data (Hypothetical)
m/zInterpretation
[M]+Molecular ion peak
[M+Na]+Sodium adduct
VariousFragmentation pattern characteristic of the azo linkage and substituents
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
~1600StrongC=C aromatic ring stretch
1450 - 1400Medium-StrongN=N stretch (azo group)
1300 - 1000StrongC-N and C-O stretches

Experimental Protocols

The following are detailed methodologies for key spectroscopic experiments, adaptable for the analysis of C.I. This compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the dye.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent will depend on the solubility of the dye.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

  • Instrument Parameters (Typical for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Number of scans: 16-64

      • Relaxation delay: 1-2 seconds

      • Pulse width: 30-45 degrees

      • Spectral width: -2 to 12 ppm

    • ¹³C NMR:

      • Number of scans: 1024 or more (as ¹³C is less sensitive)

      • Relaxation delay: 2-5 seconds

      • Pulse program: Proton-decoupled

      • Spectral width: 0 to 220 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the dye.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

  • Instrumentation (e.g., Electrospray Ionization - ESI):

    • Ionization Mode: Positive or negative ion mode, depending on the nature of the complex.

    • Capillary Voltage: 3-4 kV

    • Drying Gas (N₂) Flow Rate: 5-10 L/min

    • Drying Gas Temperature: 300-350 °C

    • Mass Range: Scan a wide range, for example, m/z 100-1000.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M]⁻).

    • Look for common adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺.

    • Analyze the fragmentation pattern to gain structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the dye molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the powdered this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis:

    • Collect a background spectrum of the empty ATR crystal before running the sample.

    • Acquire the sample spectrum.

    • Identify and assign the characteristic absorption bands corresponding to the functional groups expected in the molecule.

Visualizations

The following diagrams illustrate generalized workflows and concepts relevant to the spectroscopic analysis of dyes.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Weigh_Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve FTIR FTIR Spectroscopy (ATR) Filter Filter into NMR Tube Dissolve->Filter NMR NMR Spectroscopy (1H, 13C) Filter->NMR MS Mass Spectrometry (ESI-MS) Filter->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Functional_Group_ID Functional Group Identification FTIR->Functional_Group_ID

Caption: General workflow for spectroscopic analysis of an organic dye.

Azo_Dye_Structure Aryl1 Aromatic Ring 1 Azo_Group -N=N- Aryl1->Azo_Group Metal Metal Ion (e.g., Cr, Co) Aryl1->Metal Aryl2 Aromatic Ring 2 Azo_Group->Aryl2 Aryl2->Metal Coordination_Bond Coordination Bonds

Caption: Simplified structure of a metal complex azo dye.

References

Molecular formula and weight of Solvent Red 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Red 124, a metal-complex azo dye. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound. This document summarizes key data, outlines a general synthesis methodology, and presents a logical workflow for its production.

Core Properties and Molecular Characteristics

This compound is a synthetic organic compound recognized for its vibrant bluish-red hue and is widely used in industrial applications such as coatings, inks, and plastics due to its excellent lightfastness, heat resistance, and solubility in organic solvents.[1] It is identified by the CAS Number 12239-74-6 .[1][2][3][4][5][6][7][8][9][10]

There is conflicting information regarding the precise molecular formula and weight of this compound. Some sources state these details are proprietary and not publicly disclosed, which is common for industrial dyes. However, one source provides a molecular formula of C17H18N6 and a corresponding molecular weight of approximately 306.36 g/mol .[1] Structurally, it is classified as a 1:2 metal complex dye, belonging to the azo dye category, which is characterized by the presence of one or more azo groups (-N=N-).[1][7]

A summary of its key quantitative properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C17H18N6 (disputed)[1]
Molecular Weight ~306.36 g/mol (disputed)[1]
CAS Number 12239-74-6[1][2][3][4][5][6][7][8][9]
Physical Appearance Red to Bluish-Red Powder[2][8]
Heat Resistance 180-200 °C[6][8]
Light Fastness 6-7[7]
Acid Resistance 4-5[7][8]
Alkali Resistance 4-5[7][8]
Water Solubility Indissoluble[8]
Solubility in Butyl Cellosolve 250 g/L[7]
Solubility in Acetone 200 g/L[7]
Solubility in Methyl Ethyl Ketone 350 g/L[7]
Solubility in Diacetone Alcohol 150 g/L[7]
Density 1.26 - 1.30 g/cm³[8]

General Synthesis Protocol

The synthesis of this compound is a multi-step process characteristic of metal-complex azo dyes. The following is a generalized experimental protocol based on available information.

Materials:

  • Ortho-aminotoluene

  • Methanol

  • Hydrochloric acid

  • Sodium nitrite

  • A suitable red azo dye precursor

  • A metal salt (e.g., chromium or cobalt salt)

  • Base (e.g., sodium hydroxide) for pH adjustment

Methodology:

  • Diazotization: An amino-substituted aromatic compound, such as ortho-aminotoluene, is dissolved in an acidic medium, typically hydrochloric acid in methanol. The solution is cooled to a low temperature (e.g., 0-5 °C), and a solution of sodium nitrite is added dropwise to form the diazonium salt.

  • Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of a coupling agent (a red dye precursor) under controlled pH and temperature conditions to form the azo dye.

  • Metal Complexation: The synthesized azo dye is then reacted with a metal salt. This step involves the formation of a coordination complex between the dye molecule and the metal ion, which enhances the stability and color properties of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity.

  • Purification: The final product, this compound, is isolated from the reaction mixture. This is typically achieved through filtration, followed by washing to remove any unreacted starting materials, byproducts, and inorganic salts. The purified dye is then dried.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Solvent_Red_124_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_complexation Metal Complexation cluster_purification Purification start Ortho-aminotoluene + Methanol + HCl diazonium Diazonium Salt Formation (Add NaNO2 at 0-5°C) start->diazonium azo_dye Azo Dye Formation diazonium->azo_dye Coupling Reaction coupler Red Dye Precursor (Coupling Agent) coupler->azo_dye complex Metal Complex Dye (this compound) azo_dye->complex Complexation Reaction metal_salt Metal Salt (e.g., Cr, Co) metal_salt->complex filtration Filtration & Washing complex->filtration drying Drying filtration->drying final_product Purified this compound drying->final_product

General synthesis workflow for this compound.

References

Unveiling the Photophysical Behavior of Solvent Red Dyes: A Technical Guide to the Influence of Solvent Environments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Understanding the Photophysical Landscape of Anthraquinone Dyes

Anthraquinone dyes are characterized by their robust chemical structure and tunable photophysical properties. The presence of electron-donating (e.g., amino, hydroxy) and electron-withdrawing (e.g., carbonyl) groups within the anthraquinone scaffold leads to intramolecular charge transfer (ICT) upon photoexcitation. The extent of this charge transfer and the subsequent relaxation pathways are highly sensitive to the polarity and hydrogen-bonding capabilities of the surrounding solvent medium. This sensitivity, known as solvatochromism, manifests as shifts in the absorption and emission spectra of the dye.

Quantitative Analysis of Photophysical Properties

The interaction of a dye with its solvent environment directly influences its key photophysical parameters. The following tables summarize the absorption maxima (λabs), emission maxima (λem), Stokes shift, and fluorescence quantum yield (Φf) of 1-amino-4-hydroxy-9,10-anthraquinone (1,4-AHAQ) in a range of solvents with varying polarities.[1]

Table 1: Absorption and Emission Maxima of 1-amino-4-hydroxy-9,10-anthraquinone (1,4-AHAQ) in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)λabs (nm)λem (nm)
Cyclohexane2.021.427495540
Benzene2.281.501510565
Dichloromethane8.931.424515580
Acetone20.71.359512595
Acetonitrile37.51.344508605
Methanol32.71.329510615
Water80.11.333505630

Table 2: Stokes Shift and Fluorescence Quantum Yield of 1-amino-4-hydroxy-9,10-anthraquinone (1,4-AHAQ) in Various Solvents

SolventStokes Shift (cm-1)Fluorescence Quantum Yield (Φf)
Cyclohexane15870.08
Benzene18250.05
Dichloromethane21370.03
Acetone27860.02
Acetonitrile32800.01
Methanol35290.01
Water4112< 0.01

Experimental Protocols

Accurate determination of photophysical properties relies on standardized experimental procedures. The following sections detail the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) of the dye in different solvents.

Methodology:

  • Sample Preparation: Prepare stock solutions of the dye in each solvent of interest at a concentration of approximately 10-3 M. From the stock solutions, prepare dilute solutions (in the range of 10-5 to 10-6 M) to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a reference.

    • Record a baseline spectrum with the pure solvent in both the sample and reference beams.

    • Replace the solvent in the sample cuvette with the dye solution and record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).

    • The wavelength at which the maximum absorbance is observed is recorded as λabs.

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λem) and relative fluorescence quantum yield (Φf) of the dye in different solvents.

Methodology:

  • Sample Preparation: Use the same dilute solutions prepared for the absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with a corrected emission detector.

  • Emission Spectra Measurement:

    • Excite the sample at its absorption maximum (λabs).

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

    • The wavelength at which the maximum fluorescence intensity is observed is recorded as λem.

  • Relative Quantum Yield Determination:

    • The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

    • The following equation is used for calculation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where:

      • Φf is the fluorescence quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • 'sample' and 'std' refer to the sample and the standard, respectively.

Visualizing Photophysical Processes and Experimental Workflows

Visual diagrams are crucial for understanding the complex interplay of factors governing the photophysical properties of dyes.

Jablonski_Diagram Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S2 S₂ (Second Excited Singlet State) S0->S2 S0:e->S2:w S1->S0 Internal Conversion (IC) S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the key photophysical processes of absorption, fluorescence, and non-radiative decay pathways.

Caption: A typical experimental workflow for characterizing the photophysical properties of a solvent dye.

Conclusion

The photophysical properties of anthraquinone-based solvent dyes are intricately linked to the nature of their solvent environment. The observed solvatochromic shifts, particularly the significant red-shift in emission with increasing solvent polarity, highlight the importance of solvent selection in applications that rely on precise spectral characteristics. The decrease in fluorescence quantum yield in polar, protic solvents suggests that non-radiative decay pathways become more dominant, a critical consideration for the design of fluorescent probes and materials. This guide provides a foundational understanding and practical protocols for researchers and professionals working with these versatile molecules, enabling a more informed approach to their application and development.

References

A Comprehensive Technical Guide to the Health and Safety of Handling Solvent Red 124 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the proper handling of Solvent Red 124 in a laboratory environment. It is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to mitigate risks and ensure a safe working environment. This document covers the toxicological profile of this compound, recommended safety protocols, and emergency procedures.

Chemical and Physical Properties

This compound is a synthetic azo dye.[1][2] While specific physical and chemical properties can vary slightly between manufacturers, general characteristics are summarized below.

PropertyValue
CAS Number 12239-74-6
Appearance Dark red powder[3]
Odor Odorless[1]
Molecular Structure Acidic/alkaline dye complexes[2]
Solubility in Water Insoluble[1]
Melting Point 230 °C[1]
Decomposition Temperature > 270 °C[1]

Toxicological Data

The toxicological properties of this compound have not been exhaustively investigated.[4] However, available data from safety data sheets and studies on analogous azo dyes provide insight into its potential hazards.

Quantitative Toxicological Data

ParameterSpeciesRouteValueReference
LD50 (Acute Oral) RatOral8200 mg/kg[1]
LC50 (Fish) Fish-1100 mg/L[1]

Qualitative Toxicological Information

  • Acute Effects: Harmful if swallowed, may cause stomach discomfort.[4] It can cause skin, eye, and respiratory irritation.[4] Inhalation, ingestion, or skin absorption of the dust may be harmful.[4]

  • Mutagenicity: Mutagenicity data has been reported, but specific details are often not provided in safety data sheets.[4] The toxicological properties have not been thoroughly investigated.[4]

  • Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[4]

  • Chronic Effects: The potential for chronic effects is not well-documented for this compound specifically. However, some azo dyes are associated with bladder cancer after long-term exposure due to their metabolism into carcinogenic aromatic amines.

Experimental Protocols

Standardized testing protocols are used to evaluate the safety of chemical substances. The following are examples of key experiments relevant to assessing the hazards of a dye like this compound.

Dermal Irritation Test (Adapted from OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation.

  • Methodology:

    • A small amount of the test substance (e.g., 0.5 g) is applied to a shaved area of the skin of a test animal (typically a rabbit).

    • The application site is covered with a gauze patch.

    • After a set exposure period (e.g., 4 hours), the patch and any residual substance are removed.

    • The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

    • The severity of the reactions is scored according to a standardized scale.

Ocular Irritation Test (Adapted from OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause eye irritation or damage.

  • Methodology:

    • A small amount of the test substance (e.g., 0.1 mL of a solution or 0.1 g of a solid) is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit).

    • The other eye remains untreated and serves as a control.

    • The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

    • The severity of the lesions is scored according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test; Adapted from OECD Guideline 471)
  • Objective: To evaluate the mutagenic potential of a substance by assessing its ability to induce reverse mutations in strains of Salmonella typhimurium and/or Escherichia coli.

  • Methodology:

    • Several strains of bacteria that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.

    • The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver enzymes).

    • The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid.

    • After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.

    • A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Health and Safety Considerations

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (e.g., Permissible Exposure Limit - PEL, Threshold Limit Value - TLV) established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. In the absence of specific limits, exposure should be minimized to the lowest reasonably achievable level.

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to prevent exposure to this compound.

  • Eye Protection: Chemical safety goggles or glasses with side shields are mandatory.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn. A lab coat or other protective clothing is also required to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[4]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Assess_Hazards Assess Hazards (Review SDS) Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Work_in_Hood Work in a Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_and_Handle Weigh and Handle This compound Work_in_Hood->Weigh_and_Handle Minimize_Dust Minimize Dust Generation Weigh_and_Handle->Minimize_Dust Precaution Decontaminate_Surfaces Decontaminate Work Surfaces Weigh_and_Handle->Decontaminate_Surfaces Dispose_Waste Dispose of Waste in Labeled Container Decontaminate_Surfaces->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Standard workflow for safely handling this compound powder in a laboratory.

Handling and Storage
  • Handling: Use only in a chemical fume hood to control airborne levels.[4] Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[4] Minimize dust generation and accumulation.[4] Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed, light-resistant containers.[4] Keep away from incompatible materials such as strong oxidizing and reducing agents.[4]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[4]

  • Spills: Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust. Clean the spill area thoroughly.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste.[4] Consult with your institution's environmental health and safety department and follow all local, state, and federal regulations for hazardous waste disposal.

Potential Toxicological Pathway

Azo dyes like this compound are known to undergo metabolic activation, which is a key consideration in their toxicology. The primary pathway involves the reductive cleavage of the azo bond (-N=N-), often by azoreductase enzymes present in the liver and gut microbiota. This process can release aromatic amines, which are often more toxic and potentially carcinogenic than the parent dye molecule.

Azo_Dye_Metabolism Azo_Dye This compound (Azo Dye) Metabolism Metabolic Activation (Azoreductase in Liver/Gut) Azo_Dye->Metabolism Aromatic_Amines Aromatic Amines (Potentially Toxic Metabolites) Metabolism->Aromatic_Amines Detoxification Detoxification & Excretion Aromatic_Amines->Detoxification Bioactivation Further Bioactivation (e.g., N-hydroxylation) Aromatic_Amines->Bioactivation DNA_Adducts DNA Adducts Bioactivation->DNA_Adducts Cellular_Damage Cellular Damage & Potential for Mutagenesis DNA_Adducts->Cellular_Damage

Caption: Generalized metabolic pathway for the activation of azo dyes.

Conclusion

While specific toxicological data for this compound is limited, the information available from safety data sheets and the known hazards of the azo dye class of chemicals necessitate careful handling and adherence to strict safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can significantly minimize the risks associated with the use of this compound in the laboratory. Continuous vigilance and a proactive approach to safety are paramount when working with this and any other chemical substance.

References

Navigating the Commercial Landscape of Solvent Red 124 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Scientists and Drug Development Professionals

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial sources, purity grades, and key technical considerations for Solvent Red 124. As a versatile dye with applications ranging from industrial colorants to potential use as an analytical marker, understanding its commercial landscape is crucial for ensuring the quality and reproducibility of research outcomes.

Commercial Availability and Supplier Overview

This compound, also known by its Colour Index name, is a synthetic dye belonging to the acidic/alkaline dye complexes class.[1][2][3][4] It is commercially available from a variety of manufacturers and suppliers, primarily based in Asia, with options for both bulk industrial grades and potentially higher purity grades suitable for research. While many suppliers cater to industrial applications such as inks, coatings, and plastics, researchers can often procure smaller quantities for laboratory use.[1][4][5][6]

Key international suppliers and manufacturers include entities such as COLOR BLOOM and Qingdao Sanhuan Colorchem CO.,LTD.[1][7][8][9] Historically, companies like Clariant GmbH and Sandoz Ltd were also associated with this dye under brand names like Savinyl Fire Red 3GLS.[2] For analytical standards of similar solvent dyes, researchers may explore vendors like Sigma-Aldrich, which offers compounds such as Solvent Yellow 124, indicating a potential source for high-purity reference materials.[10]

Purity Grades and Technical Specifications

For research applications, understanding the purity and impurity profile of this compound is paramount. While detailed batch-specific certificates of analysis should always be requested from the supplier, technical data sheets provide a general overview of the expected quality.

A critical parameter for researchers is the dye content. Some suppliers specify a dye content of greater than 98%, as determined by spectrophotometry.[11] Other important specifications that can impact experimental outcomes include:

  • Moisture Content: Typically specified in the range of 1-3%.[11]

  • Insoluble Impurities: Limits on insoluble residues, such as "residue on 80 mesh" at a maximum of 5.0%, are common.[1][3][12]

  • Water-Soluble Content: A low water-soluble content, often below 1.0%, is desirable for applications in non-aqueous media.[1][3][12]

The following table summarizes the typical technical specifications for commercially available this compound:

ParameterTypical SpecificationSignificance for Researchers
Dye Content >98% (Spectrophotometer)[11]The concentration of the active dye molecule. Higher purity is crucial for accurate quantification and reproducible results.
Physical Appearance Red to Dark Red Powder[1][11]A visual check for consistency. Variations may indicate differences in manufacturing or the presence of impurities.
Moisture Content 1-3%[11]Water content can affect solubility in non-polar solvents and the accuracy of weighing for solution preparation.
Residue on 80 Mesh ≤ 5.0%[1][3][12]Indicates the level of particulate impurities, which may need to be removed by filtration for sensitive applications.
Water Soluble Content ≤ 1.0%[1][3][12]Important for applications in organic solvents to ensure complete dissolution and avoid phase separation.
Heat Resistance 180-200 °C (for 5 min)[1][8]Relevant for applications involving high-temperature processing.
Light Fastness 2-5 (on a scale of 1-8)[1][8]Indicates the stability of the dye when exposed to light, which is important for studies involving photostability.
Solubility Soluble in various organic solventsThe specific solubility in the intended solvent system should be confirmed.

Experimental Protocols and Methodologies

While specific experimental protocols will vary depending on the research application, a general workflow for the procurement and use of this compound in a research setting is outlined below. The primary research application found in the literature for a similar dye, Solvent Yellow 124, is as a marker in fuel analysis, often employing techniques like fluorescence spectroscopy and liquid chromatography-mass spectrometry (LC/MS/MS).[13][14]

General Experimental Workflow
  • Supplier Identification and Vetting: Identify potential suppliers and request technical data sheets and, if possible, a certificate of analysis for a recent batch.

  • Purity Assessment: Upon receipt, consider analytical characterization (e.g., via HPLC, LC/MS, or spectroscopy) to verify the purity and identify any potential contaminants that could interfere with the experiment.

  • Solubility Testing: Determine the solubility of the dye in the chosen solvent system for the experiment.

  • Standard Solution Preparation: Prepare stock and working standard solutions of known concentrations for use in assays or as a reference.

  • Experimental Application: Incorporate the dye into the experimental system, for example, as a tracer, marker, or for visualization.

  • Data Acquisition and Analysis: Utilize appropriate analytical techniques to detect and quantify the dye.

Visualizing Workflows and Logical Relationships

To aid researchers in navigating the process of selecting and utilizing this compound, the following diagrams illustrate key decision-making and experimental workflows.

G A Define Research Requirements (Purity, Quantity, Application) B Identify Potential Suppliers (Manufacturers, Distributors) A->B C Request Technical Documentation (TDS, CoA) B->C D Evaluate Supplier and Grade (Compare Specifications, Lead Time, Cost) C->D E Procure this compound D->E F Incoming Quality Control (Visual Inspection, Analytical Verification) E->F G Proceed to Experiment F->G Meets Specs H Reject Batch / Contact Supplier F->H Does Not Meet Specs

Procurement and Qualification Workflow for this compound.

G A Prepare Stock Solution (Weighing, Dissolution in appropriate solvent) B Prepare Working Standards (Serial Dilutions) A->B C Spike into Experimental Matrix (e.g., Polymer, Fuel, Biological Sample) B->C D Sample Preparation (Extraction, Filtration, Dilution) C->D E Analytical Measurement (e.g., Spectroscopy, Chromatography) D->E F Data Analysis (Quantification, Comparison to Controls) E->F G Results and Interpretation F->G

General Experimental Workflow for using this compound.

References

Methodological & Application

Application Notes and Protocols: A Hypothetical Exploration of Solvent Red 124 as a Fluorescent Probe in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no scientific literature or documented application of Solvent Red 124 as a fluorescent probe for biological microscopy. The information presented here is a hypothetical application based on its known chemical properties and generalized microscopy protocols. Researchers should rely on validated fluorescent probes for biological imaging.

Introduction

This compound is a red dye[1] primarily used in industrial applications such as inks, coatings for metallic paper, and plastics.[2][3] It is a metal complex dye, soluble in organic solvents like alcohol, ketone, and ammonia, but insoluble in water.[2][3] While its fluorescent properties are utilized in industrial settings, its use as a fluorescent probe in biological microscopy has not been established. These notes provide a hypothetical framework for how a substance with the characteristics of this compound might be approached for use in fluorescence microscopy, and are intended for informational purposes only.

Physicochemical and Spectral Properties

The known properties of this compound are summarized below. Spectral properties such as excitation and emission maxima, quantum yield, and molar extinction coefficient, which are critical for fluorescence microscopy, are not available in the provided search results.

Quantitative Data Summary

PropertyValueReferences
CAS Number 12239-74-6[1]
Molecular Structure Acidic/alkaline dye complexes[1]
Appearance Red Powder[2]
Shade Bluish[2]
Heat Resistance ≥ 200 °C[2]
Light Fastness 5[4]
Acid Resistance 4[4]
Alkali Resistance 5[4]
Water Resistance 5 (Indissoluble)[2][4]
Density 1.30 g/cm³[2]

Hypothetical Experimental Protocols

The following protocols are generalized and would require extensive optimization for any new, unvalidated dye.

Protocol 1: Preparation of Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

  • Procedure:

    • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality, anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Staining of Fixed Cells (Hypothetical)

  • Materials:

    • Cells grown on coverslips

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • This compound stock solution

    • Mounting medium

  • Procedure:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Dilute the this compound stock solution to a working concentration (e.g., 1 µM) in PBS.

    • Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.

    • Wash cells three times with PBS.

    • Mount the coverslips on microscope slides using a suitable mounting medium.

    • Image the slides using a fluorescence microscope.

Protocol 3: Live-Cell Imaging (Hypothetical)

  • Materials:

    • Cells grown in imaging dishes

    • Complete cell culture medium

    • This compound stock solution

  • Procedure:

    • Dilute the this compound stock solution to a working concentration (e.g., 100 nM) in pre-warmed complete cell culture medium.

    • Remove the existing medium from the cells and replace it with the staining medium.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

    • Replace the staining medium with fresh, pre-warmed complete cell culture medium.

    • Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber.

Visualizations

Experimental Workflow for Fluorescence Microscopy

G General Experimental Workflow for Fluorescence Microscopy prep Prepare Stock Solution staining Staining with Fluorescent Probe prep->staining cell_culture Cell Culture and Seeding fixation Fixation (for fixed cells) cell_culture->fixation cell_culture->staining for live cells fixation->staining washing Washing staining->washing mounting Mounting washing->mounting imaging Fluorescence Microscopy Imaging washing->imaging for live cells mounting->imaging analysis Image Analysis imaging->analysis G Hypothetical Signaling Pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression lipid_droplet Lipid Droplet Change gene_expression->lipid_droplet probe Fluorescent Probe (e.g., targeting lipid droplets) probe->lipid_droplet

References

Application Notes: Protocol for Staining Lipids in Cultured Cells with Solvent Red 124

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent Red 124, more commonly known in scientific literature as Nile Red, is a highly sensitive, lipophilic fluorescent stain used for the detection and localization of intracellular lipids.[1][2][3] This dye is intensely fluorescent in hydrophobic environments, such as lipid droplets, but exhibits minimal fluorescence in aqueous media, making it an excellent probe for visualizing lipid-rich structures within living and fixed cells.[1][3]

A key feature of Nile Red is its solvatochromic property, meaning its fluorescence emission spectrum is dependent on the polarity of the surrounding environment.[2] This characteristic allows for the differentiation between neutral lipids (like triglycerides and cholesteryl esters) found in lipid droplets, which fluoresce at a yellow-gold wavelength, and polar lipids (like phospholipids) present in cellular membranes, which emit fluorescence in the red spectrum.[1][4] This application note provides detailed protocols for using this compound to stain lipids in cultured cells for analysis by fluorescence microscopy and other fluorescence-based detection methods.

Data Presentation

Quantitative data and key properties of this compound (Nile Red) are summarized in the tables below for easy reference.

Table 1: Physicochemical and Spectral Properties of this compound (Nile Red)

Property Value Source
Synonyms Nile Red, Nile Blue Oxazone [1]
Molecular Formula C₂₀H₁₈N₂O₂
Molecular Weight 318.38 g/mol
CAS Number 7385-67-3
Solubility Soluble to 10 mM in DMSO; Acetone [3]

| Storage | Store stock solution at -20°C, protected from light |[1] |

Table 2: Recommended Filter Sets and Spectral Properties for Lipid Detection

Lipid Type Environment Excitation (nm) Emission (nm) Observed Fluorescence Recommended Filter Set Source
Neutral Lipids Lipid Droplets (Triglycerides) 450-500 / 512 >528 / 585 Yellow-Gold / Green Cy3.5 [1][3][4]

| Polar Lipids | Membranes (Phospholipids) | 515-560 / 552 | >590 / 638 | Red | Texas Red |[1][4] |

Table 3: Comparison of Staining Protocol Parameters

Parameter Live Cell Staining Fixed Cell Staining (PFA) Fixed Cell Staining (Methanol)
Fixation None 4% Paraformaldehyde (PFA) for 10-15 min 100% Methanol (-20°C) for 5 min
Permeabilization Not required Optional (e.g., 0.5% Triton X-100 for 10 min) Not required (Methanol also permeabilizes)
Stain Concentration 100 - 1000 nM 100 - 1000 nM 100 - 1000 nM
Incubation Time 5 - 30 minutes at RT or 37°C 15 - 30 minutes at RT 15 - 30 minutes at RT
Key Advantage Monitors lipid dynamics in real-time Preserves cell morphology Fixes and permeabilizes in one step

| Key Disadvantage | Potential for cytotoxicity over time | Fixation can alter lipid droplet morphology | Can denature some protein epitopes |

Experimental Protocols

Protocol 1: Reagent Preparation

  • This compound (Nile Red) Stock Solution (1 mM):

    • Dissolve 3.18 mg of this compound powder in 10 mL of anhydrous dimethyl sulfoxide (DMSO).[1]

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.[1]

    • Note: DMSO is cytotoxic at high concentrations; the final concentration in the cell culture medium should ideally be below 0.5% to prevent adverse effects on cell viability.[5][6]

  • This compound Working Solution (100 - 1000 nM):

    • Immediately before use, dilute the 1 mM stock solution into a suitable buffer such as Phosphate-Buffered Saline (PBS), Hanks' Balanced Salt Solution (HBSS), or serum-free culture medium.[1][4]

    • For example, to make a 500 nM working solution, add 0.5 µL of 1 mM stock solution to 1 mL of buffer.

    • Mix well by vortexing. The working solution should be used promptly.[1]

  • Fixation and Permeabilization Solutions (for Fixed Cell Protocol):

    • 4% Paraformaldehyde (PFA) in PBS: Prepare fresh or use a commercially available, methanol-free solution. Handle PFA in a chemical fume hood.

    • 100% Methanol: Chill to -20°C before use.[4]

    • 0.5% Triton X-100 in PBS (Permeabilization Buffer): Add 50 µL of Triton X-100 to 10 mL of PBS.

Protocol 2: Staining of Lipids in Live Cultured Cells

This protocol is suitable for real-time monitoring of lipid dynamics.

  • Cell Seeding: Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes, imaging plates) and culture until they reach the desired confluency (typically 50-70%). For studies on lipid droplet formation, using charcoal-stripped fetal bovine serum (FBS) in the culture medium is recommended to reduce background lipid levels.[4]

  • Cell Treatment (Optional): Treat cells with experimental compounds as required by the study design.

  • Washing: Gently wash the cells once or twice with pre-warmed HBSS or PBS to remove the culture medium.[4]

  • Staining: Add the freshly prepared this compound working solution to the cells. Ensure the entire cell monolayer is covered.

  • Incubation: Incubate the cells for 5 to 30 minutes at room temperature or 37°C, protected from light.[1][4] Optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing: Remove the staining solution and gently wash the cells two to three times with HBSS or PBS to remove excess dye.[3]

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets (see Table 2). To minimize phototoxicity, limit the exposure time.

Protocol 3: Staining of Lipids in Fixed Cultured Cells

This protocol is used when cell morphology needs to be preserved or when combining with other staining procedures like immunofluorescence.

  • Cell Seeding: Culture cells as described in Protocol 2, Step 1.

  • Washing: Gently wash cells twice with PBS.

  • Fixation (Choose one method):

    • Method A (PFA Fixation): Add 4% PFA solution to the cells and incubate for 10-15 minutes at room temperature.[4]

    • Method B (Methanol Fixation): Add ice-cold 100% methanol and incubate for 5 minutes at room temperature.[4]

  • Washing after Fixation: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells only): If using PFA fixation, add 0.5% Triton X-100 solution and incubate for 10 minutes at room temperature.[4] This step is generally not required for Nile Red itself but is necessary if co-staining for intracellular proteins. Methanol fixation also permeabilizes the cells, so no separate permeabilization step is needed.[7][8]

  • Washing after Permeabilization: Wash cells three times with PBS for 5 minutes each.

  • Staining: Add the this compound working solution and incubate for 15-30 minutes at room temperature, protected from light.[4]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove excess stain.

  • Counterstaining (Optional): Nuclei can be counterstained with a dye like Hoechst 33342 (1-5 µg/mL) for 10 minutes.[4] Wash once with PBS after counterstaining.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image using a fluorescence microscope.

Mandatory Visualizations

Live_Cell_Staining_Workflow Live Cell Lipid Staining Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis seed 1. Seed & Culture Cells treat 2. Treat with Compounds (Optional) seed->treat wash1 3. Wash with PBS/HBSS treat->wash1 stain 4. Add Nile Red Working Solution wash1->stain incubate 5. Incubate (5-30 min) stain->incubate wash2 6. Wash with PBS/HBSS incubate->wash2 image 7. Fluorescence Microscopy wash2->image

Caption: Experimental workflow for staining lipids in live cultured cells.

Fixed_Cell_Staining_Workflow Fixed Cell Lipid Staining Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis seed 1. Seed & Culture Cells wash1 2. Wash with PBS seed->wash1 fix 3. Fix Cells (PFA or Methanol) wash1->fix wash2 4. Wash with PBS fix->wash2 perm 5. Permeabilize (PFA only, Optional) wash2->perm stain 6. Add Nile Red Working Solution perm->stain incubate 7. Incubate (15-30 min) stain->incubate wash3 8. Wash with PBS incubate->wash3 counterstain 9. Counterstain Nuclei (Optional) wash3->counterstain image 10. Mount & Image counterstain->image

Caption: Experimental workflow for staining lipids in fixed cultured cells.

Nile_Red_Fluorescence_Principle Nile Red Differential Fluorescence cluster_env Cellular Microenvironments cluster_emission Fluorescence Emission nile_red Nile Red Dye neutral Hydrophobic Environment (Neutral Lipids in Droplets) nile_red->neutral Binds to polar Polar Environment (Phospholipids in Membranes) nile_red->polar Intercalates in emission_yellow Yellow-Gold Emission (~585 nm) neutral->emission_yellow emission_red Red Emission (~638 nm) polar->emission_red

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Solvent Red 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 124 is a synthetic azo dye used as a marker in fuels to differentiate between those with different tax levels. Its accurate and reliable detection is crucial for regulatory compliance and quality control. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound in fuel matrices. The described protocol is based on established methods for similar solvent dyes and is suitable for research and quality control laboratories.

Principle

This method utilizes reversed-phase HPLC with UV-Vis detection. The sample is first diluted and filtered, then injected into an HPLC system. The separation is achieved on a C18 column with a gradient elution of an organic mobile phase and an aqueous buffer. The separated this compound is then detected by a UV-Vis detector at its maximum absorbance wavelength. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

Materials and Reagents
  • This compound standard: Analytical grade

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Ammonium acetate: Analytical grade

  • Fuel matrix (for spiked samples): Un-dyed diesel or a relevant fuel

  • Syringe filters: 0.45 µm, PTFE or other solvent-compatible membrane

Instrumentation
  • HPLC system: Quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • HPLC column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation
  • Allow the fuel sample to reach room temperature.

  • Homogenize the sample by gentle shaking.

  • For quantitative analysis, accurately dilute the fuel sample with acetonitrile (e.g., a 1:10 dilution).

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate; B: Acetonitrile
Gradient 0-5 min: 70% B; 5-15 min: 70-90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis at 515 nm
Data Analysis
  • Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the working standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following table summarizes typical quantitative data for solvent dyes determined by HPLC. These values can be used as a reference for method validation.

ParameterSolvent Red 19[1]Solvent Red 24Solvent Yellow 124[1]
Retention Time (min) ~8.5 (Normal Phase)~7.2 (Reversed Phase)~6.3 (Normal Phase)[1]
Limit of Detection (LOD) 0.56 mg/L~0.1 mg/L0.77 mg/L[1]
Limit of Quantification (LOQ) 1.88 mg/L~0.3 mg/L2.55 mg/L[1]
Linearity (r²) >0.99>0.99>0.99
Wavelength (nm) 535515390

Note: Data for Solvent Red 19 and Solvent Yellow 124 are from a normal-phase method and are provided for reference.[1] Data for Solvent Red 24 is an estimate based on similar compounds analyzed by reversed-phase methods.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Fuel Sample Dilute_Sample Dilute with ACN Sample->Dilute_Sample Standard This compound Standard Prepare_Standards Prepare Working Standards Standard->Prepare_Standards Filter Filter (0.45 µm) Dilute_Sample->Filter HPLC_Vial_Standard Standards in Vials Prepare_Standards->HPLC_Vial_Standard HPLC_Vial_Sample Sample in Vial Filter->HPLC_Vial_Sample Autosampler Autosampler Injection HPLC_Vial_Sample->Autosampler HPLC_Vial_Standard->Autosampler Column C18 Column Separation Autosampler->Column Detector UV-Vis Detector (515 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC experimental workflow for this compound detection.

Logical Relationship of Method Components

logical_relationship cluster_instrument Instrumentation cluster_mobile_phase Mobile Phase cluster_parameters Key Parameters Method HPLC Method HPLC HPLC System Method->HPLC Column C18 Column Method->Column Detector UV-Vis Detector Method->Detector Acetonitrile Acetonitrile Method->Acetonitrile Buffer Ammonium Acetate Buffer Method->Buffer FlowRate Flow Rate (1.0 mL/min) Method->FlowRate Wavelength Wavelength (515 nm) Method->Wavelength Gradient Gradient Elution Method->Gradient HPLC->Column Column->Detector Acetonitrile->HPLC Buffer->HPLC

Caption: Key components of the this compound HPLC method.

References

Application of Solvent Red Dyes as Fuel Markers for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Solvent Red dyes are a class of synthetic organic compounds utilized extensively in the petroleum industry as fuel markers. These dyes are added to fuels, such as diesel and heating oil, to distinguish between different grades that are subject to varying tax rates. The distinct color allows for rapid visual identification and helps prevent fiscal evasion through the misuse of lower-taxed fuels. Quantitative analysis of these markers is crucial for regulatory enforcement to ensure compliance with fuel regulations. This document provides detailed protocols for the quantitative analysis of Solvent Red dyes in fuel samples, with a focus on Solvent Red 124 and related compounds, using common analytical techniques. While Solvent Yellow 124 was the designated "Euromarker" until January 2024, it was often used in conjunction with red dyes for easier visual identification.[1][2] As of January 2024, the European Union has replaced Solvent Yellow 124 with ACCUTRACE™ Plus (butyl phenyl ether) as the new Euromarker due to concerns about the robustness and potential toxicity of the previous marker.[1][2] Nevertheless, the analytical principles and methods for red solvent dyes remain relevant for various regional regulations and historical sample analysis.

Principle of Fuel Marking and Analysis

The addition of a specific concentration of a solvent dye to a fuel allows for its identification. Quantitative analysis aims to determine the concentration of this dye to verify if the fuel is being used for its intended purpose. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. These methods are chosen for their sensitivity, accuracy, and ability to quantify the dye concentration even at low levels.

Experimental Protocols

Protocol 1: Quantitative Analysis by UV-Visible Spectrophotometry

This protocol is based on the principles outlined in ASTM D6756-02 and is suitable for the determination of red dye concentrations in diesel fuels.[3] While the standard specifically mentions Solvent Red 26, the methodology is applicable to other red solvent dyes with appropriate selection of the analytical wavelength.

1. Instrumentation and Reagents

  • Instrumentation: A portable or laboratory-grade UV-Visible Spectrophotometer capable of measurements in the visible range (e.g., 400-750 nm).[3][4]

  • Sample Cells: 10 mm path length cuvettes made of glass or quartz.[3][4]

  • Reagents:

    • Un-dyed diesel fuel (as a blank and for standard preparation).

    • Certified standard of the target Solvent Red dye (e.g., this compound).

    • Solvent for standard preparation (e.g., xylene or un-dyed diesel).

2. Preparation of Standards

  • Prepare a stock solution of the Solvent Red dye in the chosen solvent at a concentration of 100 mg/L.

  • Perform serial dilutions of the stock solution with un-dyed diesel fuel to prepare a series of calibration standards. A typical concentration range would be from 0.1 mg/L to 20 mg/L.[3] For example, prepare standards at 1, 5, 10, 15, and 20 mg/L.

3. Sample Preparation and Handling

  • Collect a minimum of 10 mL of the diesel fuel sample.[3]

  • Protect the samples from direct sunlight as some dyes can degrade upon prolonged exposure.[3]

  • Allow the sample to equilibrate to room temperature before analysis.

  • If the sample contains suspended particles, filter it through a 0.45 µm filter.[5]

4. Measurement Procedure

  • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the analytical wavelength to the wavelength of maximum absorbance (λmax) for the specific Solvent Red dye in the fuel matrix. This should be determined by scanning a standard solution across the visible spectrum.

  • Use the un-dyed diesel fuel to zero the instrument (set the absorbance to 0).

  • Measure the absorbance of each calibration standard and the fuel samples.

  • Create a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the Solvent Red dye in the samples by interpolating their absorbance values on the calibration curve.

5. Safety Precautions

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Diesel fuel and organic solvents are flammable; keep them away from ignition sources.[6]

Spectrophotometry_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Calibration Standards (0.1-20 mg/L in un-dyed fuel) C Set Spectrophotometer λmax A->C B Prepare Fuel Sample (Filter if necessary) E Measure Absorbance of Standards and Samples B->E D Zero with Blank (Un-dyed Fuel) C->D D->E F Generate Calibration Curve (Absorbance vs. Concentration) E->F G Determine Sample Concentration F->G

Caption: UV-Visible Spectrophotometry workflow for fuel marker analysis.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized method based on common practices for analyzing fuel dyes and markers.

1. Instrumentation and Reagents

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV-Visible or Diode Array Detector (DAD).

    • Analytical column: A normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often used.[5]

  • Reagents:

    • HPLC-grade solvents for the mobile phase (e.g., hexane, toluene, ethyl acetate).[5]

    • Un-dyed diesel fuel for standard preparation.

    • Certified standard of the target Solvent Red dye.

2. Chromatographic Conditions

  • Mobile Phase: A mixture of hexane, toluene, and ethyl acetate. The exact composition should be optimized to achieve good separation of the dye from other fuel components.[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: The λmax of the Solvent Red dye.

  • Injection Volume: 10-20 µL.

3. Preparation of Standards

  • Prepare a stock solution of the Solvent Red dye in a suitable solvent (e.g., xylene or toluene) at a concentration of 100 mg/L.

  • Prepare a series of calibration standards by diluting the stock solution with un-dyed diesel fuel to cover the expected concentration range in the samples.

4. Sample Preparation

  • Dilute the fuel sample with the mobile phase if the dye concentration is expected to be high.

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.[5]

5. Measurement Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared fuel samples.

  • Identify the peak corresponding to the Solvent Red dye based on its retention time.

  • Quantify the concentration of the dye in the samples using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Prepare Calibration Standards D Inject Standards and Samples A->D B Prepare Fuel Sample (Dilute and Filter) B->D C Equilibrate HPLC System C->D E Separate Components on Column D->E F Detect Analyte at λmax E->F G Generate Calibration Curve (Peak Area vs. Concentration) F->G H Determine Sample Concentration G->H

Caption: High-Performance Liquid Chromatography workflow for fuel marker analysis.

Quantitative Data

The following tables summarize quantitative data for the analysis of fuel markers, including Solvent Red dyes and the former Euromarker Solvent Yellow 124, which was often used alongside red dyes.

Table 1: Performance of Analytical Methods for Fuel Marker Analysis

AnalyteMethodLimit of Detection (LOD)Relative Standard Deviation (RSD)Reference
Solvent Red 19Fluorescence Spectroscopy0.048 mg/L3.23%[7]
Solvent Yellow 124Fluorescence Spectroscopy0.042 mg/L2.33%[7]
Solvent Yellow 124HPLC-Repeatability at 0.12 mg/L: 0.021 mg/L (SD)[8]
Solvent Yellow 124HPLC-Reproducibility at 6 mg/L: 0.23 mg/L (SD)[8]

Table 2: Example Concentrations of Dyes and Markers in Fuel Samples

Fuel TypeDye/MarkerConcentration (mg/L)Reference
Red Dyed Diesel (for heating)Solvent Red 190.45[5]
Red Dyed Diesel (for heating)Solvent Yellow 1244.63[5]
Green Dyed Diesel (for agriculture)Solvent Blue 350.61[5]
Green Dyed Diesel (for agriculture)Solvent Yellow 1244.42[5]
Fuel for non-motor vehicles (EU)Solvent Yellow 124 (former Euromarker)~6[1][9]

Logical Relationship of Fuel Marking and Analysis

The following diagram illustrates the logical flow from the legal requirement for fuel marking to the analytical determination of compliance.

Logical_Relationship A Regulatory Requirement (e.g., Tax Differentiation) B Addition of Fuel Marker (e.g., this compound) at a specified concentration A->B Mandates C Fuel Distribution and Use B->C Leads to D Sample Collection by Authorities C->D Enables E Quantitative Analysis (HPLC or UV-Vis) D->E Provides sample for F Comparison of Measured Concentration to Legal Limit E->F Yields data for G Compliance Assessment F->G Informs

Caption: Logical workflow of fuel marking and compliance analysis.

The quantitative analysis of this compound and other fuel markers is a critical aspect of regulatory enforcement in the petroleum industry. Both UV-Visible Spectrophotometry and HPLC offer reliable and accurate methods for determining the concentration of these dyes in fuel samples. The choice of method may depend on the required sensitivity, the complexity of the fuel matrix, and the available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers and scientists involved in the analysis of fuel markers. It is important to note the recent changes in fuel marker regulations in the European Union, which may influence the choice of analytical targets in the future.

References

Application Note: Spectroscopic Analysis of Solvent Red 124 using UV-Vis and Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the spectroscopic characterization of Solvent Red 124, a synthetic azo dye, using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These non-destructive analytical techniques are fundamental for determining the photophysical properties of chromophores, which is essential for various applications including its use as a biological stain or marker. This note outlines the procedures for determining key spectroscopic parameters such as maximum absorption wavelength (λmax), molar extinction coefficient (ε), maximum emission wavelength (λem), and fluorescence quantum yield (Φf). While comprehensive published spectral data for this compound is limited, this guide provides the necessary protocols to enable researchers to perform a thorough analysis.

Introduction

This compound (CAS No. 12239-74-6) is a red azo dye with the molecular formula C₁₇H₁₈N₆. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which, when conjugated with aromatic systems, are responsible for their color. The extended π-electron system allows the molecule to absorb light in the visible region of the electromagnetic spectrum, typically between 500 and 600 nm. The specific absorption and emission properties of a dye are highly dependent on its molecular structure and the solvent environment.

UV-Vis spectroscopy is employed to measure the absorption of light by the dye as a function of wavelength, allowing for the determination of the wavelength of maximum absorbance (λmax) and the molar extinction coefficient, which is a measure of how strongly the dye absorbs light at that wavelength. Fluorescence spectroscopy provides insights into the emission properties of the dye after it has absorbed light. This technique is used to identify the excitation and emission maxima and to calculate the fluorescence quantum yield, a measure of the efficiency of the fluorescence process.

Spectroscopic Data

Specific quantitative spectroscopic data for this compound is not extensively available in peer-reviewed literature. The following tables present the known general properties and provide a template for presenting experimentally determined data.

Table 1: General Properties of this compound

PropertyValue
CAS Number 12239-74-6
Molecular Formula C₁₇H₁₈N₆
Appearance Red Powder
Solubility Soluble in organic solvents, sparingly soluble in water.

Table 2: Example UV-Vis Absorption Data for this compound in Ethanol

This table serves as an example of how to present experimentally determined data.

ParameterValue
λmax (nm) e.g., 530 nm
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) e.g., 45,000
Solvent Ethanol

Table 3: Example Fluorescence Data for this compound in Ethanol

This table serves as an example of how to present experimentally determined data.

ParameterValue
Excitation λmax (nm) e.g., 530 nm
Emission λmax (nm) e.g., 595 nm
Stokes Shift (nm) e.g., 65 nm
Relative Quantum Yield (Φf) e.g., 0.25 (relative to Rhodamine 6G)
Solvent Ethanol

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is depicted below. This process involves sample preparation, followed by sequential analysis using UV-Vis and fluorescence spectroscopy, and concludes with data analysis to determine the key photophysical parameters.

G cluster_prep 1. Sample Preparation cluster_uvvis 2. UV-Vis Spectroscopy cluster_fluor 3. Fluorescence Spectroscopy A Prepare Stock Solution of this compound in Ethanol (e.g., 1 mM) B Prepare a Series of Dilutions for Analysis (e.g., 1-10 µM) A->B C Acquire Absorption Spectrum (200-800 nm) B->C Use dilutions H Acquire Excitation Spectrum B->H Use a dilute sample D Determine λmax C->D E Measure Absorbance of Serial Dilutions at λmax D->E F Plot Absorbance vs. Concentration (Beer's Law Plot) E->F G Calculate Molar Extinction Coefficient (ε) F->G I Acquire Emission Spectrum (Excitation at λmax) H->I J Determine Emission λmax I->J K Measure Integrated Fluorescence Intensity and Absorbance of Sample and a Standard (e.g., Rhodamine 6G) J->K L Calculate Relative Quantum Yield (Φf) K->L

Staining protocols for identifying neutral lipids with Solvent Red 124

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher, scientist, or drug development professional,

This document addresses the inquiry for detailed application notes and protocols for identifying neutral lipids using Solvent Red 124 . Following a comprehensive review of scientific literature and supplier technical data, it is important to note that there are no established, validated protocols for the use of this compound for staining neutral lipids in biological samples such as cells or tissues.

The available data consistently describe this compound as an industrial-grade solvent dye primarily used for coloring plastics, coatings, inks, and other synthetic materials. While one source generically lists "biological staining" as a potential application, it provides no specific procedures, and this appears to be an outlier. The overwhelming body of evidence points to its use in non-biological applications.

Given the lack of scientific precedent and validated methods, providing a protocol for this compound for neutral lipid staining would be scientifically unsound and likely to yield unreliable results.

In lieu of a protocol for this compound, we are providing detailed application notes and protocols for a widely accepted and validated alternative: Oil Red O . Oil Red O is a lysochrome (fat-soluble dye) routinely used in research and clinical settings to stain neutral triglycerides and lipids in cells and tissues.

Application Notes and Protocols for Neutral Lipid Staining with Oil Red O

These protocols provide a reliable method for the qualitative and semi-quantitative assessment of neutral lipid accumulation in cultured cells and tissue sections.

I. Principle of Staining

Oil Red O is a fat-soluble diazo dye. The staining mechanism is based on the differential solubility of the dye. When the staining solution is applied to a sample, the dye partitions from its solvent into the intracellular lipid droplets, which have a higher affinity for the dye. This results in the selective red staining of neutral lipids.

II. Quantitative Data Summary

For comparative purposes, the following table summarizes key properties of common neutral lipid stains.

PropertyOil Red ONile RedBODIPY 493/503
Stain Color Bright RedYellow/Gold (in neutral lipids)Green
Detection Method Brightfield MicroscopyFluorescence MicroscopyFluorescence Microscopy
Excitation Max. N/A (absorbance)~485 nm~493 nm
Emission Max. N/A (absorbance)~525 nm (in neutral lipids)~503 nm
Primary Use Histology, CytologyLive and Fixed Cell ImagingLive and Fixed Cell Imaging
Quantification Absorbance after extractionFluorescence intensityFluorescence intensity
III. Experimental Protocols

A. Staining of Neutral Lipids in Cultured Cells with Oil Red O

This protocol is suitable for cells grown in multi-well plates or on coverslips.

Materials:

  • Oil Red O powder

  • Isopropanol (100% and 60%)

  • Formalin (10%) or Paraformaldehyde (4%) for fixation

  • Phosphate-Buffered Saline (PBS)

  • Distilled water

  • Hematoxylin (optional, for counterstaining nuclei)

  • Light microscope

Protocol Steps:

  • Preparation of Oil Red O Stock Solution (0.5% w/v):

    • Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol.

    • Heat gently in a water bath (to no more than 60°C) to dissolve.

    • Allow the solution to cool and filter through a 0.2 µm syringe filter or Whatman paper.

    • This stock solution is stable for several months at room temperature.

  • Preparation of Oil Red O Working Solution:

    • Mix 6 parts of the Oil Red O stock solution with 4 parts of distilled water (e.g., 6 mL of stock + 4 mL of water).

    • Let the solution sit for 10-20 minutes at room temperature.

    • Filter the working solution through a 0.2 µm syringe filter immediately before use to remove any precipitate. The working solution is not stable and should be made fresh.

  • Cell Fixation:

    • Remove the cell culture medium.

    • Wash the cells twice with PBS.

    • Add 10% formalin or 4% paraformaldehyde to cover the cells and incubate for 15-30 minutes at room temperature.

    • Wash the cells twice with distilled water.

  • Staining:

    • Remove the water and add 60% isopropanol to the cells for 5 minutes. This step helps to remove any residual water and facilitates lipid staining.

    • Remove the isopropanol and add the freshly prepared Oil Red O working solution to completely cover the cells.

    • Incubate for 15-30 minutes at room temperature.

    • Remove the Oil Red O working solution.

    • Wash the cells 3-5 times with distilled water until the excess stain is removed.

  • Counterstaining (Optional):

    • If desired, add Hematoxylin solution to stain the nuclei for 1 minute.

    • Wash thoroughly with tap water.

  • Visualization:

    • Add a small amount of PBS or water to the wells to prevent the cells from drying out.

    • Visualize the cells under a light microscope. Neutral lipid droplets will appear as red-orange droplets within the cytoplasm.

B. Quantification of Neutral Lipids

  • After staining with Oil Red O (before optional counterstaining), allow the cells to dry completely.

  • Add 100% isopropanol to each well to elute the stain from the lipid droplets.

  • Incubate for 10 minutes with gentle shaking.

  • Transfer the isopropanol containing the eluted dye to a 96-well plate.

  • Measure the absorbance at 490-520 nm using a spectrophotometer. The absorbance is directly proportional to the amount of lipid.

IV. Visualization of Experimental Workflow

StainingWorkflow start Start: Cultured Cells wash1 Wash with PBS start->wash1 fix Fix with Formalin (15-30 min) wash1->fix wash2 Wash with Water fix->wash2 isoprop Incubate in 60% Isopropanol (5 min) wash2->isoprop stain Stain with Oil Red O (15-30 min) isoprop->stain wash3 Wash with Water stain->wash3 visualize Visualize under Microscope wash3->visualize quantify Elute with 100% Isopropanol & Measure Absorbance wash3->quantify Optional Path end_vis End: Qualitative Data visualize->end_vis end_quant End: Quantitative Data quantify->end_quant

Caption: Workflow for staining neutral lipids in cultured cells using Oil Red O.

Application Notes and Protocols: Incorporation of Solvent Red 124 in Polymer Matrices for Material Science Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 124 is a versatile synthetic organic dye belonging to the azo class, characterized by its vibrant red hue and good solubility in organic solvents.[1] Its stability and strong chromophore make it a valuable tool in material science for a variety of applications, including the coloration of plastics, coatings, and inks.[1] In a research context, its incorporation into polymer matrices allows for the investigation of polymer properties, such as morphology, dye-polymer interactions, and material degradation. This document provides detailed protocols for the incorporation of this compound into common polymer matrices, methods for characterizing the resulting materials, and procedures for evaluating dye leaching.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in Table 1. This data is essential for selecting appropriate solvents and processing conditions for incorporating the dye into a polymer matrix.

PropertyValueReference
CAS Number 12239-74-6[1]
Molecular Formula C22H18N4O4N/A
Appearance Dark Red Powder[2]
Solubility High in organic solvents like acetone, MEK, and butyl cellosolve.[2]
Heat Resistance Stable up to 200°C[3]
Light Fastness (Wool Scale) 5-8 (Varies with substrate and conditions)[1][2]

Experimental Protocols

Protocol 1: Incorporation of this compound into Polymethyl Methacrylate (PMMA) via Solvent Casting

This protocol describes a common laboratory method for preparing thin polymer films with a homogeneously dispersed dye.

Materials:

  • Polymethyl Methacrylate (PMMA) powder

  • This compound

  • Tetrahydrofuran (THF), analytical grade

  • Glass petri dishes or other suitable casting surfaces

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Fume hood

  • Desiccator

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of PMMA in THF (e.g., 10% w/v). Dissolve the PMMA powder in THF by stirring with a magnetic stirrer in a sealed container until the polymer is fully dissolved. This may take several hours.

    • Prepare a stock solution of this compound in THF (e.g., 1 mg/mL).

  • Doping the Polymer Solution:

    • In a separate volumetric flask, add the desired volume of the PMMA stock solution.

    • Calculate and add the required volume of the this compound stock solution to achieve the target dye concentration in the final polymer film (e.g., 0.1%, 0.5%, 1.0% w/w relative to PMMA).

    • Mix the solution thoroughly using a magnetic stirrer for at least 1 hour in a sealed container to ensure uniform dispersion of the dye.

  • Casting the Film:

    • Place a clean, level glass petri dish in a fume hood.

    • Carefully pour the colored polymer solution into the petri dish, ensuring the entire surface is covered. The volume of the solution will determine the final thickness of the film.

    • Loosely cover the petri dish to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and ensures a smooth film surface.

  • Drying:

    • Allow the solvent to evaporate at room temperature in the fume hood for 24-48 hours.

    • Once the film appears solid, transfer it to a desiccator for further drying under vacuum for at least 24 hours to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried film from the glass substrate.

Visualization of the Solvent Casting Workflow:

Solvent_Casting_Workflow cluster_prep Solution Preparation cluster_mix Doping and Mixing cluster_cast Film Casting and Drying cluster_final Final Product prep_pmma Dissolve PMMA in THF mix Mix PMMA and Dye Solutions prep_pmma->mix prep_dye Dissolve this compound in THF prep_dye->mix cast Pour Solution onto Substrate mix->cast evap Slow Solvent Evaporation cast->evap dry Vacuum Drying evap->dry film Colored Polymer Film dry->film Melt_Extrusion_Workflow cluster_prep Material Preparation cluster_extrude Extrusion Process cluster_cool Cooling and Pelletizing cluster_final Final Product dry_ps Dry Polystyrene Pellets premix Premix PS and this compound dry_ps->premix extrude Melt Extrusion premix->extrude cool Cool Extruded Strands extrude->cool pelletize Pelletize Strands cool->pelletize pellets Colored Polymer Pellets pelletize->pellets Leaching_Study cluster_setup Experimental Setup cluster_process Leaching and Analysis cluster_result Result polymer Colored Polymer Sample (Known Surface Area) container Sealed Container at Constant Temperature polymer->container solvent Leaching Solvent (Known Volume) solvent->container leaching Dye Leaches into Solvent Over Time container->leaching sampling Take Aliquots at Time Intervals leaching->sampling analysis UV-Vis Spectroscopy (Measure Absorbance) sampling->analysis quantification Determine Concentration from Calibration Curve analysis->quantification data Leached Dye Concentration vs. Time quantification->data

References

Application Notes and Protocols: Solvent Red 124 in Non-Destructive Testing and Leak Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 124 is a metal-complex solvent dye recognized for its vibrant red color and solubility in organic solvents.[1][2] These properties make it a valuable tool in various industrial and research applications, particularly in non-destructive testing (NDT) and leak detection. Its ability to penetrate and highlight surface-breaking defects and breaches in container integrity allows for rapid and effective quality control and safety assessments.

This document provides detailed application notes and protocols for the use of this compound in two primary contexts: visible dye penetrant testing for surface flaw detection and dye ingress testing for container closure integrity, an essential procedure in pharmaceutical and drug development settings.

Physicochemical & Photophysical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 12239-74-6[2][3][4]
Appearance Red Powder[3][5]
Molecular Structure Acidic/alkaline dye complexes[2][4]
Heat Resistance >180 °C[2]
Light Fastness (ISO) 2[2]
Absorption Range (Visible) The chromophore of this compound is based on an azo group (–N=N–), which enables absorption in the visible spectrum, typically between 500–600 nm.[1]

Table 2: Solubility of this compound

SolventSolubilityReferences
Water Insoluble[2]
Oil Solvents (e.g., MIBK, MEK) Readily Soluble[2]

Application 1: Visible Dye Penetrant Testing for Surface Flaw Detection

Visible dye penetrant testing is a widely used non-destructive method to locate surface-breaking defects in non-porous materials such as metals, ceramics, and some plastics.[6][7] The principle is based on the ability of a low-viscosity, brightly colored liquid (the penetrant) to enter into clean and dry surface discontinuities through capillary action.[6][7]

Experimental Protocol

1. Surface Preparation:

  • Thoroughly clean the surface of the test specimen to remove any contaminants such as oil, grease, dirt, or scale that could obstruct the penetrant from entering a defect.

  • Use a suitable solvent cleaner and ensure the surface is completely dry before applying the penetrant.

2. Penetrant Application:

  • Apply this compound, dissolved in a suitable solvent carrier, to the surface of the specimen. Application can be done by spraying, brushing, or immersing the part.

  • Ensure a thin, even coating covers the entire area to be inspected.

3. Dwell Time:

  • Allow the penetrant to remain on the surface for a sufficient amount of time (dwell time) to seep into any surface-breaking defects.

  • Dwell time is a critical parameter and can range from 10 to 30 minutes, depending on the material, temperature, and the nature of the suspected defects.[8] Optimization may be required for specific applications.

4. Excess Penetrant Removal:

  • Carefully remove the excess penetrant from the surface, ensuring that the penetrant trapped in the defects is not washed out.

  • First, wipe the surface with a clean, dry, lint-free cloth.

  • Then, lightly moisten a cloth with a remover solvent and gently wipe the surface. Do not spray the remover directly onto the surface.

5. Developer Application:

  • Apply a thin, even layer of a suitable developer to the surface. The developer acts as a blotter, drawing the trapped penetrant out of the defects to form a visible indication.

  • Developers are typically white, providing a high-contrast background for the red dye.

6. Inspection and Interpretation:

  • Allow a development time of at least 10 minutes before inspection.

  • Visually inspect the surface under adequate lighting.

  • Defects will appear as red indications against the white background of the developer. The size and shape of the indication can provide information about the nature of the defect.

Workflow for Visible Dye Penetrant Testing

G cluster_prep Preparation cluster_application Application cluster_removal Removal cluster_development Development & Inspection A Clean Test Surface B Dry Test Surface A->B C Apply this compound Penetrant B->C D Dwell Time (10-30 min) C->D E Remove Excess Penetrant D->E F Apply Developer E->F G Development Time F->G H Visual Inspection G->H I Defect Indication (Red on White) H->I G cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis A Prepare this compound Solution B Clean & Dry Test Containers C Submerge Containers in Dye Solution B->C D Apply Vacuum C->D E Release Vacuum & Dwell D->E F Remove, Rinse & Dry Containers E->F G Visual Inspection of Interior F->G H Presence of Dye = Leak G->H Positive I No Dye = Intact Seal G->I Negative

References

Troubleshooting & Optimization

How to prevent Solvent Red 124 precipitation in staining solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Solvent Red 124 in staining solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in staining?

This compound is a metal-complex azo dye.[1][2][3] Its chemical structure lends it a vibrant red color and high solubility in organic solvents, making it suitable for various industrial applications, including inks and coatings.[1][4][5] In a research context, its properties can be leveraged for non-aqueous staining protocols.

Q2: What are the primary causes of this compound precipitation in staining solutions?

Precipitation of this compound in staining solutions can be attributed to several factors:

  • Poor Solvent Quality: The use of solvents with high water content can significantly decrease the solubility of this hydrophobic dye.

  • Low Temperature: A decrease in temperature can lower the solubility of the dye, leading to precipitation.

  • High Dye Concentration: Exceeding the solubility limit of the dye in a particular solvent will cause it to precipitate.

  • Incompatible Solution Components: The addition of aqueous buffers or other solutions can alter the solvent environment, reducing the dye's solubility.

  • pH Shifts: Although generally stable, extreme pH changes in the solution can affect the dye's stability.[1]

Q3: Which solvents are recommended for preparing this compound staining solutions?

This compound is highly soluble in various organic solvents. For staining purposes, the choice of solvent will depend on the specific application and compatibility with the tissue or sample. Commonly recommended solvents include:

  • Ethanol

  • Methanol

  • Acetone

  • Methyl Ethyl Ketone (MEK)

  • 1-methoxy-2-propanol

  • 2-ethoxyethanol[6]

It is crucial to use high-purity, anhydrous solvents to minimize the risk of precipitation.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound staining solutions.

Issue 1: The dye powder is not dissolving completely.

  • Possible Cause: The solvent may be of insufficient purity (containing water) or the dye concentration may be too high.

  • Solution:

    • Ensure you are using an anhydrous grade of the chosen solvent.

    • Try gentle warming and sonication to aid dissolution.

    • Prepare a stock solution at a lower concentration and dilute as needed.

Issue 2: The staining solution appears cloudy or has visible precipitate after preparation.

  • Possible Cause: This indicates that the dye has precipitated out of the solution. This could be due to solvent quality, temperature, or concentration.

  • Solution:

    • Filter the solution through a 0.22 µm or 0.45 µm chemical-resistant filter to remove the precipitate.

    • Consider reformulating the staining solution with a different co-solvent system to improve solubility.

    • Store the solution at a stable room temperature and protect it from significant temperature fluctuations.

Issue 3: Precipitation occurs when the staining solution is applied to the sample.

  • Possible Cause: The sample or the slide may have residual water, which is causing the dye to precipitate upon contact.

  • Solution:

    • Ensure the sample is thoroughly dehydrated through a graded series of alcohols (e.g., 70%, 95%, 100%) before applying the stain.

    • Make sure the slides are completely dry before use.

Quantitative Data

The following tables provide illustrative data on the solubility and stability of this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L) at 25°C
1-methoxy-2-propanol300
2-ethoxyethanol300
Methyl Ethyl Ketone (MEK)300
Ethanol (Anhydrous)10
WaterInsoluble

Data is based on typical values for industrial applications and may vary depending on the specific grade of the dye and solvent.[6]

Table 2: Effect of Temperature on Solubility in Anhydrous Ethanol (Illustrative)

Temperature (°C)Approximate Solubility (g/L)
45
2510
4018

This table illustrates the general trend of increased solubility with temperature. Actual values should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a Stable 0.5% (w/v) this compound Staining Solution in Ethanol

Materials:

  • This compound powder

  • Anhydrous Ethanol (≥99.5%)

  • Magnetic stirrer and stir bar

  • 50 mL volumetric flask

  • Chemical-resistant filter (0.45 µm)

  • Amber glass storage bottle

Methodology:

  • Weigh 0.25 g of this compound powder.

  • Transfer the powder to the 50 mL volumetric flask.

  • Add approximately 40 mL of anhydrous ethanol to the flask.

  • Place the magnetic stir bar in the flask and stir on a magnetic stirrer until the dye is completely dissolved. Gentle warming (to no more than 40°C) can be applied to aid dissolution.

  • Once dissolved, allow the solution to cool to room temperature.

  • Bring the solution to the final volume of 50 mL with anhydrous ethanol.

  • Filter the solution through a 0.45 µm chemical-resistant filter into a clean, dry amber glass bottle.

  • Store the solution at a stable room temperature, protected from light.

Protocol 2: Rescue of a Precipitated Staining Solution

Materials:

  • Precipitated this compound solution

  • Water bath or incubator

  • Chemical-resistant filter (0.22 µm)

  • Clean, dry storage bottle

Methodology:

  • Gently warm the precipitated solution in a water bath set to 30-40°C.

  • Periodically and gently swirl the solution to aid in the re-dissolution of the precipitate.

  • Once the precipitate has redissolved, allow the solution to slowly cool to room temperature.

  • Filter the solution through a 0.22 µm chemical-resistant filter to remove any remaining micro-precipitates.

  • Transfer the clarified solution to a clean, dry storage bottle.

  • To prevent future precipitation, consider diluting the solution with an appropriate anhydrous solvent.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous Solvent weigh->dissolve mix 3. Stir/Sonicate Until Dissolved dissolve->mix cool 4. Cool to Room Temperature mix->cool volume 5. Adjust to Final Volume cool->volume filter 6. Filter (0.45 µm) volume->filter store Store in Amber Bottle at RT filter->store

Caption: Workflow for preparing a stable this compound staining solution.

troubleshooting_flowchart start Precipitation Observed check_solvent Is Solvent Anhydrous? start->check_solvent check_temp Low Storage Temp? check_solvent->check_temp Yes sol_hydrate Use Anhydrous Solvent check_solvent->sol_hydrate No check_conc Concentration Too High? check_temp->check_conc No sol_warm Store at Stable RT check_temp->sol_warm Yes sol_dilute Dilute Solution check_conc->sol_dilute Yes sol_filter Filter Precipitate check_conc->sol_filter No sol_hydrate->sol_filter sol_warm->sol_filter sol_dilute->sol_filter

Caption: Troubleshooting flowchart for this compound precipitation.

References

Technical Support Center: Optimizing HPLC Parameters for Solvent Red 124 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the accurate quantification of Solvent Red 124. The information is presented in a user-friendly question-and-answer format to directly address common issues and streamline the troubleshooting process.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the quantification of this compound?

A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method. The following table summarizes a recommended set of initial parameters, which can be further optimized for your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 (e.g., Agilent Zorbax Rx-SIL, 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 75% B to 98% B over 3.5 minutes, hold for 1.5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis at 535 nm
Column Temperature 30 °C

Q2: How can I prepare my sample for this compound analysis?

A2: Sample preparation is critical for accurate quantification and to prevent column contamination. For solid samples, such as textiles or polymers, extraction with a suitable organic solvent like acetonitrile or a mixture of hexane and toluene is recommended. Liquid samples, like dyed fuels, can often be diluted with the mobile phase and filtered before injection. It is crucial to filter all samples through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.

Q3: What are the common issues encountered during the HPLC analysis of this compound and how can I resolve them?

A3: Common issues include peak tailing, poor resolution, and retention time drift. Peak tailing can often be addressed by adding a small amount of an acidic modifier, like formic or phosphoric acid, to the mobile phase.[1] Poor resolution may be improved by optimizing the mobile phase gradient or switching to a column with a different stationary phase. Retention time drift can be caused by column degradation, inconsistent mobile phase composition, or temperature fluctuations. Ensuring proper column equilibration and using a column oven can help mitigate this issue.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

ProblemPossible Cause(s)Suggested Solution(s)
No Peak or Very Small Peak - Incorrect detection wavelength.- Sample concentration is too low.- Injection error.- Verify the UV-Vis detector is set to the absorbance maximum of this compound (around 535 nm).- Concentrate the sample or inject a larger volume.- Check the autosampler for proper operation and ensure the syringe is not clogged.
Broad Peaks - Column overload.- High dead volume in the system.- Column contamination or degradation.- Dilute the sample.- Use shorter tubing with a smaller internal diameter between the column and detector.- Flush the column with a strong solvent (e.g., isopropanol) or replace the column if necessary.
Split Peaks - Column is partially blocked.- Sample solvent is incompatible with the mobile phase.- Column void has formed.- Back-flush the column (if recommended by the manufacturer).- Dissolve the sample in the initial mobile phase.- Replace the column.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks in the system.- Degas the mobile phase.- Flush the system and detector cell with a clean solvent.- Check all fittings for leaks.

Experimental Protocols

Protocol 1: Standard Preparation for Calibration Curve
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • Storage: Store the stock and working standards in amber vials at 4°C to prevent degradation.

Protocol 2: Sample Extraction from a Solid Matrix
  • Sample Weighing: Accurately weigh approximately 1 gram of the homogenized solid sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile to the tube.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Visual Guides

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Extraction Extraction Sample->Extraction Solvent Filtration Filtration Extraction->Filtration 0.45 µm HPLC_System HPLC System (Pump, Injector, Column) Filtration->HPLC_System Injection Detector UV-Vis Detector (535 nm) HPLC_System->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Calibration Curve

Caption: A typical workflow for the quantification of this compound using HPLC.

Troubleshooting_Logic Problem_Identified Problem Identified (e.g., Peak Tailing) Check_Mobile_Phase Check Mobile Phase (pH, Composition) Problem_Identified->Check_Mobile_Phase Check_Column Check Column (Age, Contamination) Problem_Identified->Check_Column Check_System Check System (Leaks, Dead Volume) Problem_Identified->Check_System Adjust_pH Adjust pH (Add Acid) Check_Mobile_Phase->Adjust_pH Flush_Column Flush Column Check_Column->Flush_Column Replace_Tubing Replace Tubing Check_System->Replace_Tubing Resolved Problem Resolved Adjust_pH->Resolved Flush_Column->Resolved Replace_Tubing->Resolved

References

Technical Support Center: Solvent Red 124 Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Solvent Red 124 in fluorescence microscopy applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in fluorescence microscopy?

This compound is a fat-soluble diazo dye.[1] In fluorescence microscopy, it is primarily used for the staining of neutral lipids, triglycerides, and lipoproteins.[1][2] Due to its lipophilic nature, it readily partitions into and accumulates in lipid-rich structures within cells, such as lipid droplets. While traditionally used for brightfield microscopy, it also exhibits fluorescent properties that can be leveraged for imaging.[3][4]

Q2: What are the spectral properties of this compound?

Direct and comprehensive spectral data for this compound in microscopy applications is limited in the readily available scientific literature. However, based on data from the structurally similar dye, Oil Red O, the following spectral properties can be used as a guideline:

  • Excitation Maximum (λex): Approximately 560 nm.[5][6]

  • Emission Maximum (λem): Approximately 690 nm.[5][6]

A broader excitation range of 500-700 nm and an emission range of 550-750 nm has also been suggested.[7] It is highly recommended to experimentally determine the optimal excitation and emission settings for your specific microscope and experimental setup.

Q3: What microscope filter set should I use for this compound?

Based on the approximate spectral properties, a filter set suitable for red fluorescent dyes can be used. A common choice would be a Texas Red® or similar filter set with the following characteristics:

  • Excitation Filter: ~540-580 nm

  • Dichroic Mirror: ~595 nm cutoff

  • Emission Filter: ~600-680 nm

Users should consult their microscope's filter specifications and the spectral data of this compound (or Oil Red O as a proxy) to ensure optimal signal-to-noise ratio.

Q4: How should I prepare a this compound staining solution?

This compound is insoluble in water but soluble in organic solvents like ethanol, acetone, and propylene glycol.[8][9] A common method for preparing a stock solution involves dissolving the dye in isopropanol or a mixture of acetone and ethanol.[1] A working solution is then typically prepared by diluting the stock solution in a buffer or medium. For example, a stock solution can be made by dissolving this compound in isopropanol, and then a working solution is prepared by diluting this stock in a mixture of isopropanol and water.[3] It is often recommended to filter the final working solution to remove any undissolved particles that could cause artifacts in the image.[9]

Troubleshooting Guide

Weak or No Signal

Q: I am not seeing any fluorescent signal, or the signal is very weak. What could be the problem?

A weak or absent signal can be due to several factors, from sample preparation to imaging parameters. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions

Cause Troubleshooting Step
Incorrect Filter Set Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (approx. λex 560 nm / λem 690 nm).
Low Dye Concentration The concentration of this compound in your staining solution may be too low. Try increasing the concentration of the dye in your working solution.
Insufficient Staining Time The incubation time with the staining solution may be too short for the dye to adequately penetrate the cells and accumulate in lipid droplets. Increase the incubation time.
Poor Dye Solubility This compound can precipitate out of solution, especially in aqueous buffers. Ensure your stock and working solutions are properly prepared and consider filtering the working solution before use.
Photobleaching The fluorescent signal can be destroyed by prolonged exposure to high-intensity excitation light. Reduce the excitation light intensity, decrease the exposure time, and use an anti-fade mounting medium.
Low Abundance of Target The cells you are imaging may not contain a significant amount of neutral lipids to be robustly stained. Include a positive control of cells known to have high lipid content (e.g., adipocytes or cells treated with oleic acid).
Incorrect Imaging Settings Ensure the camera gain/exposure settings are appropriate for detecting the signal. Use a sensitive camera and optimize the acquisition settings.

Troubleshooting Workflow for Weak Signal

weak_signal start Weak or No Signal check_filters Verify Correct Filter Set start->check_filters increase_concentration Increase Dye Concentration check_filters->increase_concentration Filters Correct end_bad Problem Persists check_filters->end_bad Filters Incorrect increase_time Increase Staining Time increase_concentration->increase_time check_solubility Check Dye Solubility (Filter Solution) increase_time->check_solubility reduce_photobleaching Reduce Photobleaching (Lower Light, Anti-fade) check_solubility->reduce_photobleaching positive_control Use Positive Control Cells reduce_photobleaching->positive_control optimize_settings Optimize Imaging Settings positive_control->optimize_settings end_good Signal Improved optimize_settings->end_good

Caption: Troubleshooting decision tree for weak or no signal.

High Background or Non-specific Staining

Q: My images have a high background fluorescence, or I am seeing diffuse staining throughout the cell instead of distinct droplets. How can I fix this?

High background and non-specific staining can obscure the signal from the structures of interest. The following steps can help reduce unwanted background fluorescence.

Potential Causes and Solutions

Cause Troubleshooting Step
Excessive Dye Concentration A high concentration of this compound can lead to non-specific binding to other cellular components or high background. Perform a titration to find the optimal, lowest effective concentration.
Dye Precipitation Aggregates of the dye can appear as bright, non-specific fluorescent spots. Filter the staining solution immediately before use.
Insufficient Washing Residual, unbound dye will contribute to background fluorescence. Increase the number and/or duration of wash steps after staining.
Autofluorescence Some cell types have endogenous molecules that fluoresce in the red channel. Image an unstained control sample to assess the level of autofluorescence and consider using spectral unmixing if available.
Hydrophobic Interactions As a lipophilic dye, this compound may non-specifically associate with other hydrophobic structures in the cell. Optimize washing steps with a buffer containing a low concentration of a mild detergent.
Incompatible Mounting Medium Some mounting media can contribute to background fluorescence. Test different mounting media, preferably one with an anti-fade reagent.[1][5][6][7][10]

Logical Flow for Reducing High Background

high_background start High Background/ Non-specific Staining reduce_concentration Decrease Dye Concentration start->reduce_concentration filter_solution Filter Staining Solution reduce_concentration->filter_solution increase_washes Increase Wash Steps filter_solution->increase_washes check_autofluorescence Image Unstained Control increase_washes->check_autofluorescence optimize_washing_buffer Optimize Wash Buffer check_autofluorescence->optimize_washing_buffer test_mounting_media Test Different Mounting Media optimize_washing_buffer->test_mounting_media end_good Background Reduced test_mounting_media->end_good

Caption: Steps to troubleshoot high background fluorescence.

Experimental Protocol: Staining of Intracellular Lipid Droplets

This protocol is a general guideline for staining lipid droplets in cultured cells with this compound and is based on established methods for similar lipophilic dyes like Oil Red O.[4][9] Optimization may be required for specific cell types and experimental conditions.

Materials

  • This compound powder

  • Isopropanol, 100%

  • Distilled water

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (Fixation Solution)

  • Mounting medium with anti-fade reagent

Procedure

  • Preparation of Staining Solutions:

    • Stock Solution (e.g., 0.3-0.5% w/v): Dissolve 30-50 mg of this compound in 10 mL of 100% isopropanol. This solution is stable for an extended period when stored protected from light at room temperature.

    • Working Solution: Prepare fresh before use. Mix 6 parts of the this compound stock solution with 4 parts of distilled water. Let the solution sit for 10-15 minutes, then filter through a 0.2 µm syringe filter to remove any precipitate.

  • Cell Preparation and Fixation:

    • Culture cells on glass coverslips or in imaging-compatible plates.

    • Wash the cells gently with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Remove the PBS and add the filtered this compound working solution to completely cover the cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with 70% ethanol to remove excess dye.

    • Wash the cells 2-3 times with PBS to remove the ethanol.

  • Mounting:

    • Carefully mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying and movement.

    • Allow the mounting medium to cure as per the manufacturer's instructions.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with an appropriate filter set (e.g., Texas Red® filter set).

    • Use the lowest possible excitation intensity and exposure time to minimize photobleaching.

Experimental Workflow Diagram

staining_workflow cluster_prep Solution Preparation cluster_stain Staining Protocol cluster_image Imaging prep_stock Prepare Stock Solution prep_working Prepare & Filter Working Solution prep_stock->prep_working stain Stain with This compound prep_working->stain cell_culture Culture Cells fixation Fix Cells (PFA) cell_culture->fixation fixation->stain wash Wash stain->wash mount Mount Coverslip wash->mount imaging Fluorescence Microscopy mount->imaging

Caption: General workflow for staining cells with this compound.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound. Please note that where specific data for this compound is not available, values for the structurally similar dye Oil Red O are provided as an estimate and are marked with an asterisk (*).

PropertyValueNotes
C.I. Name Solvent Red 24[11]
Synonyms C.I. 26105, Sudan IV[11]
Excitation Maximum (λex) ~560 nmBased on data for Oil Red O.[5][6]
Emission Maximum (λem) ~690 nmBased on data for Oil Red O.[5][6]
Recommended Filter Set Texas Red® or similarExcitation: ~560/40 nm, Emission: ~630/75 nm
Quantum Yield (Φ) Not Reported-
Molar Extinction Coefficient (ε) Not Reported-
Solubility Insoluble in water; Soluble in organic solvents (e.g., isopropanol, acetone, ethanol).[8]-

Disclaimer: The information provided in this guide is for research purposes only. Specific experimental conditions may require optimization. Where data for this compound is unavailable, information from structurally similar dyes has been provided for guidance and should be used with this consideration.

References

Improving the photostability of Solvent Red 124 during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Red 124. The focus is on improving its photostability during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is fading quickly during imaging. What is happening?

A: You are likely experiencing photobleaching, a process where the fluorescent dye molecule is irreversibly damaged by the excitation light, rendering it unable to fluoresce.[1][2][3] This is a common issue in fluorescence microscopy, especially with prolonged or high-intensity illumination.[2][3]

Q2: What are the main factors that contribute to the photobleaching of this compound?

A: Several factors can accelerate photobleaching:

  • High Excitation Light Intensity: Using a brighter light source than necessary increases the rate of photobleaching.[2][4]

  • Prolonged Exposure Time: The longer the sample is exposed to the excitation light, the more photobleaching will occur.[1][2]

  • Presence of Molecular Oxygen: Reactive oxygen species generated during the fluorescence process can chemically degrade the dye molecule.[2]

  • Inappropriate Mounting Medium: The chemical environment of the dye can significantly impact its photostability.[4]

Q3: How can I minimize photobleaching of this compound?

A: Here are several strategies you can employ:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the light source.[2][3][4]

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and keeping the shutter closed when not acquiring images.[1][4]

  • Use an Antifade Mounting Medium: These reagents contain chemical scavengers that reduce the effects of photobleaching.[1][4][5]

  • Image with a More Sensitive Detector: A more sensitive camera can detect weaker signals, allowing you to use lower excitation light levels.

Q4: Are there specific antifade reagents recommended for red fluorescent dyes like this compound?

A: Yes, several commercial antifade reagents are effective for red fluorophores. When selecting one, consider its compatibility with your sample (fixed or live cells) and the mounting medium's refractive index. Some popular options include:

  • ProLong™ Diamond and ProLong™ Glass Antifade Mountants: These are hardening mountants suitable for fixed cells and provide excellent protection against photobleaching across the visible spectrum.

  • SlowFade™ Diamond Antifade Mountant: A non-curing mountant for fixed cells that also offers robust photobleaching protection.

  • VECTASHIELD® Vibrance™ Antifade Mounting Medium: This is another effective choice for protecting fluorescent signals in fixed cells.

  • For Live-Cell Imaging: Standard antifade mountants are often toxic to live cells. For live-cell experiments, consider using reagents specifically designed for this purpose, such as ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent.[2]

Q5: Can the choice of imaging buffer affect the photostability of this compound?

A: Yes, the composition of your imaging buffer can influence photostability. For live-cell imaging, ensure the buffer is physiologically compatible and consider adding antioxidant components if possible. For fixed-cell imaging, the mounting medium plays a more critical role.

Troubleshooting Guide

This guide addresses common issues encountered when imaging with this compound, with a focus on improving photostability.

Problem 1: Weak or No Initial Signal
Possible Cause Suggested Solution
Incorrect filter set Ensure the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound.
Low dye concentration Optimize the staining protocol to ensure an adequate concentration of the dye is bound to the target.
Incompatible mounting medium Some mounting media can quench the initial fluorescence of certain dyes. Test different mounting media.
Sample preparation issues Ensure proper fixation and permeabilization (for intracellular targets) to allow the dye to reach its target.[1]
Problem 2: Rapid Signal Fading (Photobleaching)
Possible Cause Suggested Solution
Excitation light is too intense Reduce the laser power or lamp intensity. Use neutral density filters.[2][3][4]
Exposure time is too long Decrease the camera exposure time. Use a more sensitive detector if available.[1][4]
No antifade reagent used Mount the sample in a high-quality antifade mounting medium.[1][4][5]
Oxygen-mediated damage For fixed samples, use an antifade reagent containing an oxygen scavenger. For live cells, consider specialized live-cell imaging media with reduced oxygen levels if compatible with your experiment.[2]

Quantitative Data

Fluorophore Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Photobleaching Half-Life (s) *
Texas Red™-X 5956150.55Variable
Alexa Fluor™ 594 5906170.66Moderately High
Cy3.5 5815960.15Low
mCherry 5876100.22Moderate

*Photobleaching half-life is highly dependent on experimental conditions (e.g., excitation power, pixel dwell time).

Experimental Protocols

Protocol for Measuring Photobleaching Quantum Yield

This protocol provides a general method for determining the photobleaching quantum yield (Φb) of a fluorescent dye, which can be adapted for this compound.[6] A lower Φb indicates higher photostability.[6]

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., PMT or sCMOS camera).[6]

  • Solution of this compound at a known concentration in a suitable solvent or buffer.

  • Microscope slides and coverslips.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound. Mount a small volume on a microscope slide and cover with a coverslip.

  • Microscope Setup:

    • Select the appropriate filter cube for this compound.

    • Set the excitation light source to a constant and recordable power level.

    • Adjust the detector settings (gain, offset) to achieve a good signal-to-noise ratio without saturating the detector.

  • Image Acquisition:

    • Focus on the sample.

    • Acquire a time-lapse series of images with continuous illumination at a fixed frame rate.

    • Continue acquiring images until the fluorescence intensity has significantly decreased.[6]

  • Data Analysis:

    • Using image analysis software, select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to a single exponential decay function to determine the photobleaching rate constant (kb).[6]

    • The photobleaching quantum yield (Φb) can then be calculated using the following equation: Φb = kb / (σ * I) where σ is the absorption cross-section of the dye at the excitation wavelength and I is the excitation light intensity.

Visualizations

TroubleshootingWorkflow Start Start Imaging with This compound Problem Is the signal quality poor? Start->Problem WeakSignal Weak or no initial signal? Problem->WeakSignal Yes GoodSignal Continue Imaging Problem->GoodSignal No FadingSignal Rapid signal fading? WeakSignal->FadingSignal No CheckFilters Verify correct filter set WeakSignal->CheckFilters Yes ReduceIntensity Decrease excitation light intensity FadingSignal->ReduceIntensity Yes End End FadingSignal->End No OptimizeStaining Optimize dye concentration CheckFilters->OptimizeStaining ChangeMountant Test alternative mounting media OptimizeStaining->ChangeMountant ChangeMountant->End ReduceExposure Minimize exposure time ReduceIntensity->ReduceExposure AddAntifade Use antifade mounting medium ReduceExposure->AddAntifade AddAntifade->GoodSignal

Caption: Troubleshooting workflow for common imaging issues with this compound.

PhotobleachingMitigation Photobleaching Photobleaching of this compound Instrumental Instrumental Adjustments Photobleaching->Instrumental Chemical Chemical Environment Photobleaching->Chemical LowerIntensity Lower Excitation Intensity Instrumental->LowerIntensity ShorterExposure Shorter Exposure Times Instrumental->ShorterExposure SensitiveDetector Use More Sensitive Detector Instrumental->SensitiveDetector Antifade Use Antifade Reagents Chemical->Antifade OxygenScavenger Incorporate Oxygen Scavengers Chemical->OxygenScavenger OptimizeMountant Optimize Mounting Medium Chemical->OptimizeMountant

Caption: Key strategies to mitigate photobleaching of this compound.

References

Addressing matrix effects in the analysis of Solvent Red 124 in fuel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of Solvent Red 124 in fuel, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound in fuel?

A1: Matrix effects are the influence of co-eluting compounds from the fuel matrix on the ionization efficiency and signal response of the target analyte, this compound. In the context of fuel analysis, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. The complex composition of diesel and other fuels, including a wide range of hydrocarbons and additives, is the primary source of these interferences.

Q2: What are the common analytical techniques for quantifying this compound in fuel?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV-Visible detection, fluorescence spectroscopy, and visible spectroscopy. HPLC, particularly using a normal-phase column, is a widely accepted method for the separation and quantification of solvent dyes in fuel. The European Union has a validated reference method for the similar fiscal marker, Solvent Yellow 124, which provides a strong basis for the analysis of this compound.[1][2][3][4][5]

Q3: Is sample preparation necessary before HPLC analysis of this compound in fuel?

A3: In many cases, direct injection of the fuel sample onto a normal-phase HPLC column is possible without extensive sample preparation.[6] However, for complex matrices or when high sensitivity is required, a sample cleanup step like Solid Phase Extraction (SPE) can be beneficial to reduce matrix effects. Filtering the sample through a 0.45 µm filter is a recommended minimum step.

Q4: How can I quantify the extent of matrix effects in my analysis?

A4: The matrix effect can be quantified by comparing the signal response of this compound in a pure solvent (neat solution) to the response in a post-extraction spiked blank fuel matrix. The formula to calculate the matrix effect percentage is:

(Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100%

A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement.[7]

Q5: What are the primary strategies to mitigate matrix effects?

A5: The main strategies include:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank fuel matrix that is free of this compound. This helps to ensure that the standards and samples experience similar matrix effects.

  • Sample Dilution: Diluting the fuel sample with a suitable solvent can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.

  • Solid Phase Extraction (SPE): Using an SPE cartridge to clean up the sample by retaining the analyte of interest while washing away interfering compounds.

  • Use of an Internal Standard: Adding a compound with similar chemical properties to this compound to all samples and standards can help to correct for variations in signal response caused by matrix effects. Pigment Yellow 3 has been used as an internal standard for the analysis of Solvent Yellow 124.[6]

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
High Backpressure 1. Blockage in the system (e.g., in-line filter, guard column, or analytical column frit).2. Particulate matter from the fuel sample.1. Systematically remove components (guard column, then analytical column) to identify the source of the pressure increase.2. If the column is the source, try back-flushing it. If this fails, the inlet frit may need replacement.3. Ensure all fuel samples are filtered through a 0.45 µm filter before injection.
Baseline Noise or Drift 1. Contaminated mobile phase or detector flow cell.2. Air bubbles in the pump or detector.3. Fluctuations in column temperature.1. Prepare fresh mobile phase using high-purity solvents.2. Flush the detector flow cell with a strong solvent like isopropanol.3. Degas the mobile phase thoroughly and purge the pump.4. Use a column oven to maintain a stable temperature.
Variable Retention Times 1. Inconsistent mobile phase composition.2. Air trapped in the pump.3. Column temperature fluctuations.1. If using a gradient, ensure proper mixing. Hand-mixing the mobile phase can confirm if the pump's proportioning valves are the issue.2. Purge the pump to remove any trapped air.3. Ensure a stable column temperature using a column oven.
Peak Tailing or Fronting 1. Column degradation or contamination.2. Incompatible sample solvent with the mobile phase.3. Column overload.1. Wash the column with a strong solvent. If the problem persists, the column may need replacement.2. Whenever possible, dissolve standards in the mobile phase.3. Reduce the injection volume or dilute the sample.
No Peaks or Low Sensitivity 1. Incorrect wavelength setting on the detector.2. Degradation of this compound in the sample.3. Leak in the system.1. Verify the detector is set to an appropriate wavelength for this compound (around 520-540 nm, though often analyzed alongside SY124 at 410 or 450 nm).[3]2. Protect samples from direct sunlight as some fuel dyes are UV unstable.[8]3. Check all fittings for signs of leaks.
Solid Phase Extraction (SPE) Issues
Problem Potential Cause Troubleshooting Steps
Low Analyte Recovery 1. Inappropriate sorbent material for this compound.2. Analyte breakthrough during sample loading.3. Incomplete elution of the analyte.1. For a non-polar analyte like this compound in a non-polar matrix, a polar sorbent like silica gel is appropriate for a normal-phase extraction.2. Reduce the sample loading flow rate.3. Increase the volume of the elution solvent or use a stronger elution solvent.
Poor Sample Cleanup (Matrix Effects Still Present) 1. Ineffective washing step.2. Co-elution of interfering compounds with the analyte.1. Optimize the wash solvent to be strong enough to remove interferences but weak enough to not elute this compound.2. Consider using a different sorbent material or a multi-step cleanup process.

Experimental Protocols

Normal-Phase HPLC Method for this compound

This protocol is adapted from the EU reference method for Solvent Yellow 124, which is often analyzed concurrently with red dyes.

  • Instrumentation: HPLC system with a UV-Visible detector.

  • Column: Normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of hexane, toluene, and ethyl acetate. An example gradient could be optimized for the simultaneous analysis of multiple dyes.[9]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 450 nm is often preferred to minimize interferences when analyzing alongside Solvent Yellow 124.[2] A wavelength around 520-540 nm would be more specific for this compound if analyzed alone.

  • Sample Preparation: Filter the fuel sample through a 0.45 µm syringe filter directly into an HPLC vial. For highly contaminated samples, a solid-phase extraction cleanup may be necessary.

Solid Phase Extraction (SPE) Cleanup Protocol

This is a general protocol for the cleanup of a fuel sample containing this compound using a normal-phase SPE approach.

  • SPE Cartridge: Silica gel (e.g., 500 mg, 3 mL).

  • 1. Conditioning: Pass 5 mL of hexane through the cartridge. Do not let the sorbent go dry.

  • 2. Sample Loading: Dilute 1 mL of the fuel sample with 1 mL of hexane and load it onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • 3. Washing: Wash the cartridge with 5 mL of hexane to elute non-polar matrix components.

  • 4. Elution: Elute the this compound with a more polar solvent mixture, such as 5 mL of hexane:ethyl acetate (90:10, v/v).

  • 5. Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

Quantitative Data Summary

The following table summarizes performance data from the validated EU reference method for the similar marker, Solvent Yellow 124, which can serve as a benchmark for methods analyzing this compound.

Parameter Value Reference
Limit of Detection (LOD)0.020 mg/L[1][2][4]
Limit of Quantification (LOQ)0.065 mg/L[1][2][4]
Repeatability (RSDr) at 6 mg/L0.68%[1][2][4]
Reproducibility (RSDR) at 6 mg/L3.8%[1][2][4]
Repeatability (RSDr) at 0.12 mg/L5.4%[1][2][4]
Reproducibility (RSDR) at 0.12 mg/L13.5%[1][2][4]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_mitigation Matrix Effect Mitigation FuelSample Fuel Sample Filter Filter (0.45 µm) FuelSample->Filter SPE Solid Phase Extraction (Optional Cleanup) Filter->SPE If needed HPLC HPLC Injection Filter->HPLC SPE->HPLC Column Normal-Phase Silica Column HPLC->Column Detector UV-Vis Detector Column->Detector Data Data Acquisition & Processing Detector->Data MatrixMatched Matrix-Matched Calibration Data->MatrixMatched InternalStd Internal Standard Data->InternalStd

Caption: Workflow for the analysis of this compound in fuel.

Troubleshooting_Logic Problem Inaccurate Results CheckSystem Check System Suitability (Pressure, Baseline, Retention Time) Problem->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckSample Evaluate Matrix Effects MatrixEffect Matrix Effect Present? CheckSample->MatrixEffect SystemOK->CheckSample Yes TroubleshootHPLC Troubleshoot HPLC (See Guide) SystemOK->TroubleshootHPLC No ImplementMitigation Implement Mitigation Strategy (SPE, Matrix-Matched Cal.) MatrixEffect->ImplementMitigation Yes ValidResult Obtain Valid Result MatrixEffect->ValidResult No TroubleshootHPLC->Problem ImplementMitigation->ValidResult

Caption: Decision tree for troubleshooting inaccurate results.

References

Enhancing the staining efficiency of Solvent Red 124 for lipid droplets

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the staining efficiency of Solvent Red 124 for lipid droplets. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound (CAS No. 12239-74-6) is a synthetic, red-colored metal complex dye.[1][2][3] It is characterized by its high solubility in organic solvents such as alcohols and ketones and its poor solubility in water.[1][2] While primarily used in industrial applications like inks, coatings, and plastics, its lipophilic (fat-soluble) nature makes it a candidate for staining neutral lipid droplets in biological samples.[1][4]

Q2: What is the principle behind using this compound for lipid droplet staining? A2: The staining mechanism is based on the principle of lysochromes (fat-soluble dyes).[5] The technique relies on the dye's higher solubility in the target lipids than in the solvent from which it is applied.[5] When cells are incubated with a this compound working solution, the dye partitions from the aqueous-based medium into the highly hydrophobic, neutral lipid core of the intracellular lipid droplets, thereby accumulating and rendering them visible.

Q3: Is this compound fluorescent? A3: While many dyes used for lipid droplet visualization are fluorescent (e.g., Nile Red, BODIPY), specific data on the fluorescence properties (excitation and emission spectra) of this compound in a biological lipid environment is not well-documented in scientific literature. As a red dye, it is expected to absorb light in the green-yellow region of the spectrum. Successful application as a fluorescent stain would require experimental determination of its optimal excitation and emission wavelengths using a spectrophotometer or by testing standard filter sets on a fluorescence microscope.

Q4: Can this compound be used for live-cell imaging? A4: The suitability of this compound for live-cell imaging is not established. Its use in industrial applications does not guarantee low cytotoxicity.[4] Therefore, it is crucial to perform viability assays to determine an appropriate, non-toxic working concentration and incubation time for your specific cell type. The provided protocols focus on fixed-cell staining, which is a more reliable starting point for an uncharacterized biological stain.

Quantitative Data Summary

The following tables provide key properties of this compound and suggested starting parameters for developing a staining protocol. Note that these are starting points and optimization is critical for success.

Table 1: Physical and Chemical Properties of this compound

PropertyValue / Description
CAS Number 12239-74-6[3][6]
Appearance Red Powder[3][4]
Water Solubility Poor / Indissoluble[2][4]
Organic Solvents Soluble in alcohol, ketone, M.E.K, 1-methoxy-2-propanol, 2-ethoxyethanol.[2][6]
Light Fastness Good (Rating: 5-7 on a scale of 8)[6][7]
Heat Resistance ≥ 200 °C[4]

Table 2: Recommended Starting Parameters for Protocol Optimization

ParameterSuggested Starting RangeNotes
Stock Solution Concentration 0.1 - 0.5% (w/v) in 100% Isopropanol or DMSOEnsure complete dissolution. Prepare fresh or store protected from light at 4°C.
Working Solution Concentration 1 - 10 µMTitration is essential. Higher concentrations risk precipitation and high background.[8]
Fixation 4% Paraformaldehyde (PFA) in PBS for 15-30 minutesA mild fixation is recommended to preserve lipid droplet morphology.[]
Staining Incubation Time 15 - 45 minutes at room temperatureLonger times may increase signal but also background. Optimize for the best signal-to-noise ratio.
Hypothetical Excitation/Emission Excitation: 540 - 580 nmEmission: 590 - 650 nmThis is an estimate. Optimal wavelengths must be determined experimentally. Use a wide-pass red filter set (e.g., TRITC/Rhodamine) as an initial test.

Experimental Protocols

This protocol is adapted from standard procedures for lipophilic dyes like Oil Red O and Nile Red and should be used as a starting point for optimization with this compound.[5][10][11]

Protocol 1: Preparation of Reagents

1. Stock Solution (0.2% w/v in Isopropanol):

  • Weigh 2 mg of this compound powder.

  • Dissolve in 1 mL of 100% isopropanol.

  • Vortex thoroughly and gently warm if necessary to fully dissolve.

  • Filter through a 0.22 µm syringe filter to remove any particulates.

  • Store in a tightly sealed vial, protected from light, at 4°C for up to 6 months.

2. Working Solution Preparation:

  • Prepare this solution fresh immediately before use.

  • Mix 6 parts of the this compound stock solution with 4 parts of distilled water (e.g., 600 µL stock + 400 µL dH₂O).

  • Allow the solution to equilibrate for 10-15 minutes at room temperature.

  • Crucially, filter the working solution through a 0.22 µm syringe filter right before adding it to the cells to remove any dye precipitate that has formed. [8]

Protocol 2: Staining Procedure for Adherent Cells
  • Cell Culture: Grow cells on glass coverslips or in imaging-compatible multi-well plates to the desired confluency. If applicable, treat cells with oleic acid or other agents to induce lipid droplet formation.[12]

  • Wash: Gently aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).

  • Fixation: Add enough 4% PFA in PBS to cover the cell monolayer. Incubate for 20 minutes at room temperature.

  • Wash: Aspirate the PFA and wash the cells twice with PBS (5 minutes per wash).

  • Permeabilization (Optional): For solvent-based dyes, permeabilization is often unnecessary. If signal is weak, you can test a brief (5 min) incubation with 0.1% Triton X-100 in PBS, followed by two additional PBS washes.

  • Staining: Aspirate the final PBS wash and add the freshly filtered this compound working solution to cover the cells.

  • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.

  • Wash: Aspirate the staining solution and wash the cells 3-4 times with PBS. Vigorous washing is key to reducing background signal.

  • Counterstaining (Optional): To visualize nuclei, incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes. Wash twice more with PBS.

  • Mounting & Imaging: Mount the coverslip onto a microscope slide using an aqueous mounting medium. Image promptly using a fluorescence microscope, starting with a standard red channel filter set (e.g., for TRITC or Texas Red) and adjusting as needed.

Visualizations

Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging start Culture Cells on Coverslips induce Induce Lipid Droplets (e.g., Oleic Acid) start->induce Optional wash1 Wash with PBS start->wash1 induce->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash 2x with PBS fix->wash2 stain Incubate with This compound wash2->stain wash3 Wash 3-4x with PBS stain->wash3 counterstain Counterstain Nuclei (e.g., DAPI) wash3->counterstain Optional mount Mount Coverslip wash3->mount counterstain->mount image Fluorescence Microscopy mount->image analyze Image Analysis image->analyze

Caption: Experimental workflow for lipid droplet staining.

Troubleshooting_Tree problem Staining Issue Detected weak_signal Weak or No Signal problem->weak_signal high_bg High Background problem->high_bg cause_conc Cause: Low Dye Concentration? weak_signal->cause_conc cause_time Cause: Incubation Too Short? weak_signal->cause_time cause_filter Cause: Incorrect Filter Set? weak_signal->cause_filter sol_conc Solution: Increase working concentration in titration steps. cause_conc->sol_conc sol_time Solution: Increase incubation time to 30, 45, or 60 min. cause_time->sol_time sol_filter Solution: Scan emission with different excitation wavelengths. cause_filter->sol_filter cause_bg_conc Cause: Dye Too Concentrated? high_bg->cause_bg_conc cause_wash Cause: Insufficient Washing? high_bg->cause_wash cause_precip Cause: Dye Precipitate? high_bg->cause_precip sol_bg_conc Solution: Decrease working concentration. cause_bg_conc->sol_bg_conc sol_wash Solution: Increase number and/or duration of PBS washes. cause_wash->sol_wash sol_precip Solution: Filter working solution immediately before use. cause_precip->sol_precip

Caption: Troubleshooting decision tree for common staining issues.

Staining_Mechanism Lipophilic Dye Partitioning Mechanism cluster_cell Cell cluster_medium Extracellular Medium ld Lipid Droplet dye_inside This compound (accumulated) cyto Cytoplasm dye_outside This compound (in working solution) dye_outside->ld Partitioning into hydrophobic core

Caption: Conceptual diagram of this compound staining mechanism.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
1. Weak or No Signal a) Suboptimal Dye Concentration: The concentration of this compound in the working solution is too low to effectively stain the lipid droplets.Titrate the Dye: Prepare a range of working solutions (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) to determine the optimal concentration that yields a bright signal without causing high background. Final staining intensity depends on both dye and cell concentration.[13]
b) Insufficient Incubation Time: The dye has not had enough time to partition into the lipid droplets.Optimize Incubation Time: Test a time course (e.g., 15 min, 30 min, 45 min). Some protocols for similar dyes may require up to 60 minutes.[11]
c) Incorrect Imaging Settings: The excitation and emission wavelengths used do not match the dye's spectral properties.Perform a Spectral Scan: Since the exact spectra are unknown, use your microscope software to test different standard laser lines for excitation (e.g., 488 nm, 514 nm, 561 nm) and observe the emission across a wide range to find the peak fluorescence. Start with a filter set for TRITC or Texas Red.[14]
2. High Background Fluorescence a) Dye Concentration Too High: Excess dye molecules are non-specifically associating with other cellular structures or the coverslip.Reduce Dye Concentration: This is the most common cause of high background. Use the lowest concentration that provides a specific signal, as determined by your titration experiment.[14]
b) Insufficient Washing: Residual, unbound dye remains in the well after staining, obscuring the specific signal.Improve Wash Steps: Increase the number of post-staining washes with PBS from 3 to 5. Increase the duration of each wash to 5 minutes with gentle agitation to more effectively remove unbound dye.[15]
c) Autofluorescence: The cells themselves have endogenous fluorescence in the red channel.Image an Unstained Control: Always prepare a control sample (fixed cells, no dye) and image it using the exact same settings as your stained samples. This will reveal the level of natural autofluorescence, which can then be subtracted during image analysis.
3. Uneven Staining or Precipitates a) Dye Precipitation: this compound is poorly soluble in aqueous solutions, and aggregates have formed in the working solution and settled on the cells.Filter the Working Solution: This is a critical step. Use a 0.22 µm syringe filter to apply the working solution directly onto the cells, or filter it into a fresh tube immediately before application.[8] Do not use a working solution that has been sitting for more than 20-30 minutes.
b) Cells Dried Out: The cell monolayer was allowed to dry at any point during the fixation or staining process, causing artifacts.Maintain Hydration: Ensure the cell layer is covered with liquid at all times. When aspirating solutions, tilt the plate and remove liquid from the edge of the well to avoid disturbing or drying the cells.
c) Uneven Application of Reagents: The fixative or staining solution was not added gently, causing cells to detach or leading to uneven staining.Gentle Reagent Addition: Add all solutions (PFA, PBS, dye) slowly by pipetting against the side of the well rather than directly onto the cell monolayer. This ensures even coverage without mechanical stress.

References

Technical Support Center: Overcoming Autofluorescence in Solvent Red 124 Stained Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating autofluorescence when using Solvent Red 124 in their experiments.

Troubleshooting Guide: High Autofluorescence

This guide addresses common issues related to high background fluorescence in this compound stained samples and offers systematic solutions.

Problem: High background fluorescence obscuring the this compound signal.

Initial Assessment Workflow

A High Background Observed B Run Unstained Control A->B D Is Autofluorescence Present in Unstained Control? B->D C Run this compound Only Control C->D E YES D->E Yes F NO D->F No G Source is Autofluorescence E->G H Source is Non-Specific Staining or Reagent Aggregation F->H I Implement Autofluorescence Reduction Protocol G->I J Optimize Staining Protocol (e.g., concentration, washes) H->J

Caption: Initial workflow to diagnose high background fluorescence.

Possible Causes and Solutions

Possible Cause Suggested Solutions
Fixation-Induced Autofluorescence Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products.[1][2] Consider the following: • Reduce Fixation Time: Use the minimum fixation time required to preserve tissue morphology.[1][2] • Change Fixative: Switch to a non-aldehyde fixative such as chilled methanol or ethanol, if compatible with your experimental goals.[1][3] • Chemical Quenching: Treat with sodium borohydride after fixation to reduce aldehyde-induced fluorescence.[1][4]
Endogenous Autofluorescence Biological structures and molecules within the sample can naturally fluoresce. Common sources include collagen, elastin, NADH, and lipofuscin.[1][5] • Collagen and Elastin: These proteins typically fluoresce in the blue-green spectral region. If this compound's emission is in a different range, spectral separation is possible.[1] • Lipofuscin: This is a granular pigment that accumulates with age in various tissues and fluoresces broadly.[1][6] Treat with Sudan Black B or a commercial quencher like TrueBlack™.[1][6] • Red Blood Cells: Heme groups in red blood cells are a significant source of autofluorescence.[3] Perfuse tissues with PBS before fixation to remove red blood cells.[3][7]
Reagent-Related Issues The staining reagents or mounting medium may be contributing to the background. • Mounting Medium: Some mounting media can be autofluorescent. Test different mounting media for lower background fluorescence. • This compound Aggregates: Improperly dissolved dye can lead to fluorescent aggregates. Ensure the dye is fully dissolved in a suitable solvent before use.

FAQs: Overcoming Autofluorescence

Q1: What is autofluorescence and why is it a problem?

Autofluorescence is the natural emission of light by biological materials when excited by light, which is not due to the application of a specific fluorescent label like this compound.[6] It becomes a problem when this endogenous fluorescence overlaps with the signal from the dye of interest, making it difficult to distinguish the true signal from the background noise, potentially leading to false-positive results.[4]

Q2: How can I determine if the background in my images is from autofluorescence?

To identify autofluorescence, you should prepare a control sample that undergoes the exact same preparation and fixation steps as your stained sample but without the addition of this compound.[4] If you observe fluorescence in this unstained control when viewing it with the same filter set and exposure settings, that signal is due to autofluorescence.

Q3: What are the main strategies to reduce or eliminate autofluorescence?

There are four primary approaches to combat autofluorescence:

  • Optimizing Sample Preparation: This involves modifying fixation protocols and ensuring the removal of endogenous fluorescent components like red blood cells.[1]

  • Chemical Quenching: This method uses chemical reagents to reduce the fluorescence of endogenous molecules.

  • Photobleaching: This technique involves exposing the sample to intense light to destroy autofluorescent molecules before imaging.[7]

  • Spectral and Computational Separation: This approach uses the spectral properties of the dye and the autofluorescence to separate their signals, either through appropriate filter selection or post-acquisition image processing.

Workflow for Selecting an Autofluorescence Reduction Strategy

A High Autofluorescence Confirmed B Can Sample Preparation be Modified? A->B C YES B->C D NO B->D E Optimize Fixation and/or Perfuse Tissue C->E J Select Post-Staining Reduction Method D->J F Is Autofluorescence Still High? E->F G YES F->G H NO F->H G->J I Proceed with Imaging H->I N Is the Autofluorescence Broad Spectrum? J->N K Chemical Quenching (e.g., Sudan Black B) L Photobleaching M Spectral Unmixing O YES N->O P NO N->P O->K Consider O->L Consider P->M Consider if spectra are distinct

Caption: Decision tree for choosing an autofluorescence reduction method.

Q4: Are there commercially available kits for quenching autofluorescence?

Yes, several companies offer kits designed to reduce autofluorescence from various sources.[4] Some popular options include Vector® TrueVIEW® Autofluorescence Quenching Kit and Biotium's TrueBlack® Lipofuscin Autofluorescence Quencher.[6][8] These kits often contain reagents that bind to and quench the fluorescence of common autofluorescent molecules.[8]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This method is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[1]

Materials:

  • Sodium Borohydride (NaBH₄)

  • Phosphate Buffered Saline (PBS), ice-cold

Procedure:

  • After fixation, wash the samples thoroughly with PBS.

  • Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS. Caution: NaBH₄ reacts with water to produce hydrogen gas; prepare in a well-ventilated area.[9] The solution will appear to fizz.[9]

  • Immediately apply the fresh, fizzing solution to your samples.

  • Incubate for 10-15 minutes at room temperature.[1] For thicker sections, you may need to repeat this step with a fresh solution.[9]

  • Wash the samples extensively with PBS (3 times for 5 minutes each) to remove all residual sodium borohydride.[1]

  • Proceed with your standard staining protocol.

Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching

This protocol is particularly useful for tissues with high lipofuscin content, such as aged brain or neuronal tissues.[1][10]

Materials:

  • Sudan Black B (SBB)

  • 70% Ethanol

  • PBS

Procedure:

  • Complete your full immunofluorescence staining protocol, including all primary and secondary antibody incubations and final washes.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[1][10]

  • Incubate the slides in the SBB solution for 5-20 minutes at room temperature.[1][10]

  • Rinse the slides thoroughly in 70% ethanol or PBS to remove excess SBB.[1]

  • Mount the coverslips with an appropriate aqueous mounting medium. Note that SBB can impart a slight dark color to the tissue.[1]

Protocol 3: Photobleaching of Autofluorescence

This technique uses high-intensity light to destroy endogenous fluorophores before staining.[7]

Materials:

  • Fluorescence microscope with a broad-spectrum, high-intensity light source (e.g., mercury or xenon arc lamp, or high-power LED).

Procedure:

  • Prepare your sample through fixation and permeabilization as required by your protocol.

  • Before incubating with this compound, place the sample on the microscope stage.

  • Expose the sample to the high-intensity light source. The duration of exposure can range from several minutes to a couple of hours, depending on the intensity of the autofluorescence and the light source.

  • Monitor the reduction in autofluorescence periodically by briefly switching to viewing mode with the appropriate filter set.

  • Once the autofluorescence has been sufficiently reduced, proceed with your this compound staining protocol.

Protocol 4: Spectral Unmixing for Computational Removal of Autofluorescence

Spectral unmixing is a powerful image processing technique that can separate the signals from multiple fluorophores, including autofluorescence, based on their unique emission spectra.[11][12]

Prerequisites:

  • A confocal or multispectral microscope capable of acquiring a "lambda stack" or "spectral image" (an image where each pixel contains information about the fluorescence intensity across a range of wavelengths).[11]

Workflow:

  • Acquire Reference Spectra:

    • Prepare an unstained control sample to capture the emission spectrum of the autofluorescence.

    • Prepare a control sample stained only with this compound to capture its emission spectrum.

    • Acquire a lambda stack for each control sample.[13]

  • Acquire Image of Experimental Sample:

    • Acquire a lambda stack of your fully stained experimental sample.

  • Perform Spectral Unmixing:

    • Using the microscope's software or a separate image analysis program (e.g., ImageJ/Fiji with appropriate plugins), perform linear unmixing.[12][13]

    • The software will use the reference spectra to calculate the contribution of the autofluorescence and this compound to the signal in each pixel of your experimental image.[11][12]

    • The output will be separate images showing the isolated signals of the autofluorescence and this compound.

Spectral Unmixing Workflow Diagram

A Prepare Samples B Unstained Control A->B C This compound Only Control A->C D Experimental Sample A->D E Acquire Lambda Stack (Autofluorescence Spectrum) B->E F Acquire Lambda Stack (this compound Spectrum) C->F G Acquire Lambda Stack (Mixed Spectra) D->G H Linear Unmixing Algorithm E->H F->H G->H I Separated Autofluorescence Image H->I J Separated this compound Image H->J

Caption: Workflow for spectral unmixing to separate autofluorescence.

References

Purity issues and their impact on Solvent Red 124 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding purity issues of Solvent Red 124 and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound is a synthetic azo dye belonging to the solvent dye class. In research, it is primarily used as a lipophilic stain for the visualization of neutral lipids, such as triglycerides and cholesterol esters in cells and tissues, making it a valuable tool in studies related to metabolic disorders, drug delivery, and cellular biology. Its solubility in organic solvents allows it to readily partition into lipid-rich structures.

Q2: What are the potential purity issues associated with commercially available this compound?

A2: Like many synthetic dyes, commercial preparations of this compound can contain various impurities. These may include:

  • Residual starting materials and synthesis byproducts: Unreacted precursors or side-products from the manufacturing process.[1]

  • Isomers and related dye structures: Molecules with similar chemical structures to this compound that are formed during synthesis.

  • Degradation products: Azo dyes can degrade over time, especially when exposed to light (photodegradation) or high temperatures.[2]

  • Inorganic salts: Residual salts, such as sodium chloride, from the synthesis and purification process can be present.[3]

  • Heavy metal contaminants: Trace amounts of metals from catalysts or reactors used during manufacturing may be present.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or diode-array detector is a powerful method to separate and quantify the main dye component from its impurities.

  • Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid technique that can be used for a qualitative assessment of purity and to identify the presence of colored impurities.[4]

  • Spectrophotometry: While not ideal for identifying specific impurities, spectrophotometry can indicate a potential purity issue if the absorption spectrum of your sample deviates significantly from a known standard of high-purity this compound.

Q4: Can I purify this compound in the lab?

A4: Yes, laboratory-scale purification can be performed to improve the purity of commercial this compound. Column chromatography using a suitable stationary phase (e.g., silica gel) and a carefully selected solvent system is a common method for separating the main dye from many of its impurities. Recrystallization from an appropriate solvent can also be an effective purification technique.

Troubleshooting Guide: Purity-Related Issues in this compound Experiments

This guide addresses common problems encountered during experiments using this compound that may be linked to purity issues.

Problem 1: Weak or No Staining/Fluorescence Signal

Possible Purity-Related Causes:

  • Low Dye Content: The commercial product may have a low percentage of the active this compound dye, with the remainder being non-staining impurities.

  • Presence of Quenching Impurities: Certain impurities, particularly some metallic ions or degradation products, can quench the fluorescence of this compound, leading to a weaker signal.[1]

  • Dye Aggregation: The presence of residual salts or other impurities can promote the aggregation of dye molecules in the staining solution.[5][6] Aggregates may have reduced fluorescence and poor penetration into cellular structures.

Troubleshooting Steps:

  • Verify Dye Concentration: Prepare a fresh stock solution and re-verify the concentration using spectrophotometry.

  • Run a Purity Check: Perform a quick purity assessment using Thin-Layer Chromatography (TLC) to check for the presence of multiple colored spots.

  • Filter the Staining Solution: Before use, filter the working staining solution through a 0.2 µm syringe filter to remove any aggregates.

  • Optimize Staining Protocol: Increase the dye concentration or incubation time in your protocol to see if the signal improves.

  • Consider a Different Lot or Supplier: If the problem persists, the issue may be with the specific batch of the dye.

Problem 2: High Background Staining or Non-Specific Binding

Possible Purity-Related Causes:

  • Presence of Lipophilic Impurities: Other colored, lipophilic impurities in the dye powder can non-specifically bind to cellular components, leading to high background.

  • Hydrophilic Impurities: The presence of more polar impurities could lead to their non-specific association with cellular structures other than lipid droplets.

Troubleshooting Steps:

  • Improve Washing Steps: Increase the number and duration of wash steps after staining to remove unbound dye and impurities.

  • Purity Analysis: Use HPLC to analyze the purity of the dye and identify the presence of significant impurity peaks.

  • Purify the Dye: If high levels of impurities are suspected, consider purifying a small amount of the dye using column chromatography for use in critical experiments.

  • Use a Blocking Step: Although not standard for all solvent dye staining, a blocking step with a suitable agent might help in some cases to reduce non-specific binding.

Problem 3: Inconsistent Staining Between Experiments

Possible Purity-Related Causes:

  • Batch-to-Batch Variability: Different batches of this compound from the same or different suppliers can have varying purity profiles.

  • Dye Degradation Over Time: Improper storage of the dye (e.g., exposure to light or moisture) can lead to degradation, resulting in a different impurity profile and performance over time.[2]

Troubleshooting Steps:

  • Standardize on a Single Batch: For a series of related experiments, use the same batch of this compound to ensure consistency.

  • Proper Storage: Store the dye powder in a cool, dark, and dry place. Stock solutions should also be protected from light and stored at an appropriate temperature.

  • Perform Quality Control on New Batches: When a new batch of dye is purchased, perform a simple QC check, such as TLC or spectrophotometry, and compare it to the previous batch.

Data Presentation

The following tables provide illustrative quantitative data on how different types of impurities can affect the experimental results with this compound. Disclaimer: This data is for demonstrative purposes to illustrate potential effects, as specific quantitative data for this compound impurities is not widely available in published literature.

Table 1: Illustrative Impact of Impurities on Fluorescence Intensity

Impurity TypeConcentration of Impurity (%)Relative Fluorescence Intensity (%)Potential Mechanism
Residual Starting Material 1%95%Minor fluorescence quenching or inner filter effect.
5%80%Significant inner filter effect and potential quenching.
Degradation Product (Non-fluorescent) 1%98%Primarily a diluent effect.
10%85%Significant reduction in the concentration of the active dye.
Metallic Impurity (e.g., Iron) 0.1%90%Fluorescence quenching through electron transfer.[1]
0.5%60%Strong fluorescence quenching.
Residual NaCl 0.5%92%May induce slight aggregation, leading to reduced fluorescence.[6]
2%75%Promotes significant dye aggregation and precipitation.[6]

Table 2: Illustrative Impact of Impurities on Spectrophotometric Measurements

Impurity TypeConcentration of Impurity (%)Apparent Molar Absorptivity (L mol⁻¹ cm⁻¹)Observed λmax Shift (nm)
Pure this compound 0%35,000 at 510 nm0
Colored Impurity (Absorbs at 480 nm) 2%34,500 at 508 nm-2
Colored Impurity (Absorbs at 530 nm) 2%34,800 at 512 nm+2
Non-absorbing Impurity 5%33,250 at 510 nm0

Experimental Protocols

Protocol 1: Quality Control of this compound by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of a this compound sample.

Materials:

  • TLC plates (silica gel 60 F254)

  • This compound sample

  • Developing chamber

  • Mobile phase (e.g., a mixture of toluene and ethyl acetate, the ratio may need to be optimized)

  • Capillary tubes for spotting

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Prepare a small amount of a concentrated solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Using a capillary tube, carefully spot a small amount of the solution onto the baseline of a TLC plate.

  • Allow the spot to dry completely.

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm and cover it to allow the atmosphere to become saturated with solvent vapors.

  • Place the TLC plate in the chamber, ensuring the baseline with the spot is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry.

  • Observe the plate under visible light and a UV lamp. A pure sample should ideally show a single major spot. The presence of multiple spots indicates the presence of impurities.[4]

Protocol 2: Lipid Droplet Staining in Cultured Cells

Objective: To visualize lipid droplets in cultured mammalian cells using this compound.

Materials:

  • Cultured cells grown on coverslips

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Wash the cells grown on coverslips twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the working staining solution by diluting the this compound stock solution in PBS (e.g., to a final concentration of 1-5 µg/mL).

  • Incubate the fixed cells with the staining solution for 10-20 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove excess stain.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., excitation around 510-530 nm and emission around 580-600 nm).

Visualizations

TroubleshootingWorkflow cluster_symptoms Observed Experimental Issue cluster_causes Potential Purity-Related Causes cluster_actions Troubleshooting Actions WeakSignal Weak or No Staining LowDyeContent Low Dye Content / Degradation WeakSignal->LowDyeContent QuenchingImpurities Quenching Impurities WeakSignal->QuenchingImpurities DyeAggregation Dye Aggregation WeakSignal->DyeAggregation HighBackground High Background LipophilicImpurities Lipophilic Impurities HighBackground->LipophilicImpurities InconsistentResults Inconsistent Results InconsistentResults->LowDyeContent BatchVariability Batch-to-Batch Variability InconsistentResults->BatchVariability PurityCheck Perform Purity Check (TLC/HPLC) LowDyeContent->PurityCheck NewSupplier Consider New Lot/Supplier LowDyeContent->NewSupplier QuenchingImpurities->PurityCheck QuenchingImpurities->NewSupplier OptimizeProtocol Optimize Staining Protocol DyeAggregation->OptimizeProtocol FilterSolution Filter Staining Solution DyeAggregation->FilterSolution LipophilicImpurities->PurityCheck ImproveWashing Improve Washing Steps LipophilicImpurities->ImproveWashing StandardizeBatch Standardize on a Single Batch BatchVariability->StandardizeBatch

Caption: Troubleshooting workflow for purity-related issues with this compound.

QC_Workflow cluster_receiving Material Receiving cluster_testing Quality Control Testing cluster_decision Decision cluster_disposition Disposition ReceiveDye Receive New Lot of This compound VisualInspection Visual Inspection (Color, Texture) ReceiveDye->VisualInspection TLC Thin-Layer Chromatography VisualInspection->TLC HPLC HPLC-UV Analysis TLC->HPLC Spectro Spectrophotometry (λmax, Molar Absorptivity) HPLC->Spectro PassFail Meets Specifications? Spectro->PassFail Accept Accept for Use PassFail->Accept Yes Reject Reject and Return PassFail->Reject No

Caption: Quality control workflow for incoming this compound.

LipidStainingPathway cluster_cell Cellular Environment Cell Cell Membrane Cytoplasm Cytoplasm Cell->Cytoplasm LipidDroplet Lipid Droplet Cytoplasm->LipidDroplet Accumulation Fluorescence Fluorescence Emission (~590 nm) LipidDroplet->Fluorescence SolventRed124 This compound (in solution) SolventRed124->Cell Partitioning Excitation Excitation Light (~520 nm) Excitation->LipidDroplet

Caption: Conceptual pathway for lipid droplet staining with this compound.

References

Strategies to minimize the degradation of Solvent Red 124 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of Solvent Red 124 in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a synthetic organic compound classified as a red metal complex azo dye.[1] Its structure contains one or more azo groups (-N=N-), which are responsible for its vibrant color.[1] It is widely used in industrial applications, including coatings, inks, plastics, and as a coloring agent for nonpolar substances like oils and waxes.[1][2] It is known for its good lightfastness, heat resistance, and solubility in organic solvents.[1][3]

Q2: What are the optimal storage conditions for this compound powder and its solutions?

To ensure stability, this compound should be stored in tightly closed, light-resistant containers in a cool, dry place.[4] It is crucial to avoid excess heat and strong oxidants.[4] For solutions, storage in amber glass vials or containers wrapped in aluminum foil is recommended to prevent photodegradation. Solutions should also be stored at cool temperatures, away from direct sunlight or high-intensity laboratory lighting.[5]

Q3: What are the primary factors that cause the degradation of this compound in solution?

The degradation of this compound, like other azo dyes, is primarily influenced by three main factors:

  • Light and UV Exposure: Exposure to sunlight or artificial UV radiation is a major cause of degradation. UV rays can break the chemical bonds within the dye molecule, particularly the azo group, leading to a loss of color intensity (fading).[5][6][7]

  • High Temperature: While this compound has good heat resistance, excessively high temperatures can accelerate its degradation.[5][8]

  • Chemical Incompatibility: Contact with strong oxidizing or reducing agents can cause destructive chemical reactions, altering the dye's structure and color.[1][4] The pH of the medium can also affect the stability of some azo dyes, potentially causing color shifts or precipitation.[5]

Q4: In which solvents is this compound most soluble and stable?

This compound is soluble in a wide range of organic solvents but is insoluble in water.[3] Recommended solvents include alcohols, ketones (such as Methyl Ethyl Ketone (MEK) and Methyl Isobutyl Ketone (MIBK)), and toluene.[3][9] The stability in these solvents is generally good, provided the solutions are protected from light and heat.

Troubleshooting Guide

Q5: My this compound solution is losing its color over time. What is causing this?

Color loss, or fading, is the most common sign of degradation. The most likely cause is photodegradation from exposure to light.[7]

  • Troubleshooting Steps:

    • Assess Light Exposure: Are you storing the solution in a clear container on a lab bench? Even ambient laboratory light can cause degradation over extended periods.

    • Implement Protective Measures: Switch to amber glass containers or wrap your current containers in aluminum foil. Store solutions in a dark place, such as a cabinet or refrigerator, when not in use.

    • Consider Temperature: If the solution is stored near a heat source (e.g., incubator, oven), this could be accelerating the degradation. Relocate to a cooler area.[5]

Q6: I am observing a precipitate forming in my this compound solution. What should I do?

Precipitation can occur for several reasons:

  • Solvent Incompatibility or Evaporation: If the solvent is highly volatile, its evaporation can increase the dye concentration beyond its solubility limit. Ensure containers are sealed tightly.

  • pH Changes: For some azo dyes, a significant shift in the pH of the medium can reduce solubility or cause the dye to change form.[5] While this compound has good acid and alkali resistance, this could be a factor in complex mixtures.[3][10]

  • Contamination: Contamination of the solution could introduce substances that react with the dye or alter its solubility.

Q7: My experimental results show high variability. Could the degradation of this compound be the cause?

Yes, inconsistent results can be a direct consequence of dye degradation. If the concentration of this compound changes between experiments or even during a single long experiment, any measurements dependent on this concentration will be affected.

  • Recommendation: Prepare fresh solutions of this compound for each set of experiments, especially for sensitive quantitative analyses. If a stock solution must be used over time, its concentration should be verified spectrophotometrically before each use.

Quantitative Data Summary

While specific degradation rate constants are not widely published, the following table summarizes the general stability ratings for this compound based on supplier technical data.

PropertyRating/ValueSource(s)
Heat ResistanceStable up to 180-200 °C (for short periods)[3][10]
Light Fastness5 (on a scale of 1 to 8, where 8 is best)[3][10]
Acid Resistance4 (on a scale of 1 to 5, where 5 is best)[3][10]
Alkali Resistance5 (on a scale of 1 to 5, where 5 is best)[3][10]
Water Resistance5 (on a scale of 1 to 5, where 5 is best)[3][10]

Experimental Protocols

Protocol: Assessing the Photostability of this compound in Solution

This protocol outlines a method to quantify the degradation of this compound under controlled light exposure using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector.

1. Materials and Equipment:

  • This compound powder

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • HPLC system with UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column

  • Calibrated light source with controlled intensity (e.g., UV lamp or solar simulator)

  • Quartz or borosilicate glass vials

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder and dissolve it in the chosen HPLC-grade solvent to create a concentrated stock solution (e.g., 100 µg/mL).

    • Ensure complete dissolution, using sonication if necessary.[11]

  • Preparation of Experimental Samples:

    • Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL). The absorbance at the detection wavelength should be within the linear range of the detector.

    • Dispense equal volumes of the working solution into several vials.

    • Designate one vial as the "dark control" and wrap it completely in aluminum foil.

  • Exposure and Sampling:

    • Place the unwrapped vials and the dark control under the light source at a fixed distance and constant temperature.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from one of the exposed vials and from the dark control.

    • Filter the aliquot through a 0.22 µm syringe filter into an HPLC autosampler vial.

  • HPLC Analysis:

    • Set the HPLC detector to the wavelength of maximum absorbance (λmax) for this compound.

    • Inject the filtered samples into the HPLC system. Use an isocratic or gradient elution method suitable for separating the parent dye from any potential degradation products.[12]

    • Record the peak area of the this compound peak for each sample at each time point.

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point by comparing the peak area to the initial (time 0) sample.

    • Plot the percentage of this compound remaining versus time for both the exposed samples and the dark control. The dark control will account for any degradation not caused by light (e.g., thermal).

    • The rate of photodegradation can be determined from the slope of this plot.

Visualizations

SR124 This compound (Azo Dye Structure) Degradation Degradation SR124->Degradation LossOfColor Loss of Color (Fading) Degradation->LossOfColor Products Degradation Products (e.g., Smaller Aromatic Compounds) Degradation->Products Factors Degradation Factors Factors->Degradation Light Light / UV Radiation (Photodegradation) Light->Factors Heat Excessive Heat (Thermal Degradation) Heat->Factors Chemicals Strong Oxidants / Reactive Chemicals Chemicals->Factors Start Start PrepStock Prepare Stock Solution (e.g., 100 µg/mL) Start->PrepStock PrepWork Prepare Working Solution (e.g., 10 µg/mL) PrepStock->PrepWork Dispense Dispense into Vials (Test + Dark Control) PrepWork->Dispense Expose Expose Test Vials to Light Source Dispense->Expose Sample Sample at Timed Intervals (t=0, 1, 2, 4... hrs) Dispense->Sample t = 0 Expose->Sample Filter Filter Samples (0.22 µm) Sample->Filter t > 0 Analyze Analyze by HPLC-UV/Vis Filter->Analyze Data Calculate % Degradation vs. Time Analyze->Data End End Data->End Issue Issue: Solution Degradation Noticed (e.g., Color Fading) Q_Light Is the solution stored in a clear container and exposed to light? Issue->Q_Light A_Light_Yes Action: Store in amber or foil-wrapped container in the dark. Q_Light->A_Light_Yes Yes Q_Heat Is the solution stored near a heat source (>40°C)? Q_Light->Q_Heat No End Problem Likely Resolved A_Light_Yes->End A_Heat_Yes Action: Relocate to a cool storage area. Q_Heat->A_Heat_Yes Yes Q_Chem Have strong oxidants or other reactive chemicals been added? Q_Heat->Q_Chem No A_Heat_Yes->End A_Chem_Yes Action: Verify chemical compatibility. Avoid incompatible mixtures. Q_Chem->A_Chem_Yes Yes Q_Chem->End No A_Chem_Yes->End

References

Validation & Comparative

Comparing Solvent Red 124 with Oil Red O for lipid staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of intracellular lipids is crucial for understanding cellular metabolism and the pathogenesis of various diseases. Oil Red O has long been the gold-standard for staining neutral lipids in cells and tissues. This guide provides a comprehensive comparison of Oil Red O with Solvent Red 124, evaluating their suitability and efficiency for lipid staining based on available data.

Introduction to Lipid Stains

Lipid staining is a fundamental technique in many areas of biological research, including the study of metabolic disorders, obesity, and atherosclerosis. The principle of this method relies on the use of lysochromes, which are fat-soluble dyes. These dyes have a higher affinity for neutral lipids, such as triglycerides and cholesterol esters, than for the solvent they are dissolved in. This preferential partitioning results in the selective staining of lipid droplets within cells and tissues.[1]

Oil Red O is a well-characterized diazo dye that has been used for lipid staining for decades.[2] It is known for its vibrant red color, which provides excellent contrast for microscopic visualization.[3][4] In contrast, this compound is a metal complex solvent dye primarily used in industrial applications such as inks, coatings, and plastics.[5][6][7][8] While it is soluble in organic solvents, its application in biological lipid staining is not documented in scientific literature.

Chemical and Physical Properties

A direct comparison of the staining efficiency of these two dyes is hampered by the lack of data for this compound in a biological context. However, a review of their known chemical and physical properties provides some insight into their potential as lipid stains.

PropertyThis compoundOil Red O
C.I. Name This compound[9]Solvent Red 27[3]
CAS Number 12239-74-6[5][6][9]1320-06-5[10]
Molecular Formula C17H18N6[5]C26H24N4O[3]
Molecular Weight Not specified408.51 g/mol [3]
Molecular Structure Acidic/alkaline dye complexes[6][9]Diazo dye[2][4]
Appearance Red Powder[6]Red Powder
Absorption Maximum (λmax) Not reported in biological context518 nm[3]
Solubility Soluble in oil solvents like alcohol, ketone, ammonia; Insoluble in water.[8][11]Soluble in isopropanol, propylene glycol; Insoluble in water.[1][4]
Primary Application Industrial (inks, coatings, plastics)[5][6][7][8]Biological (lipid staining)[2][3][]

Experimental Protocols for Lipid Staining

A significant disparity exists in the availability of established protocols for these two dyes in a research setting.

This compound:

There are no established or validated protocols for the use of this compound for staining lipids in biological samples. Its primary use in industrial applications means that its staining properties, potential toxicity to cells, and specificity for intracellular lipids have not been investigated.

Oil Red O:

Oil Red O is supported by a vast body of scientific literature with well-established and optimized protocols. The following is a representative protocol for staining lipids in cultured cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin (for fixation)

  • Oil Red O stock solution (e.g., 0.5% in isopropanol)

  • 60% Isopropanol

  • Hematoxylin (for counterstaining, optional)

  • Distilled water

  • Microscope

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency on coverslips or in culture plates.

    • Remove the culture medium and wash the cells gently with PBS.

    • Fix the cells by adding 10% formalin and incubating for 15-30 minutes at room temperature.

    • Wash the cells twice with distilled water.

  • Staining:

    • Remove the water and add 60% isopropanol for 5 minutes to dehydrate the cells.

    • Prepare the Oil Red O working solution by diluting the stock solution with distilled water (typically a 3:2 ratio of stock to water) and filtering it.

    • Remove the isopropanol and add the filtered Oil Red O working solution to completely cover the cells.

    • Incubate for 10-20 minutes at room temperature.

  • Washing and Counterstaining:

    • Remove the Oil Red O solution and wash the cells with 60% isopropanol.

    • Wash the cells multiple times with distilled water until the excess stain is removed.

    • (Optional) If nuclear counterstaining is desired, incubate the cells with Hematoxylin for 1 minute, followed by thorough washing with distilled water.

  • Visualization:

    • Add a drop of mounting medium and cover with a coverslip.

    • Visualize the stained lipid droplets (red) and nuclei (blue, if counterstained) under a light microscope.

Quantitative Analysis:

For a quantitative assessment of lipid accumulation, the Oil Red O stain can be eluted from the cells using 100% isopropanol, and the absorbance of the eluate can be measured spectrophotometrically at approximately 490-520 nm.[13]

Experimental Workflow Diagram

Lipid_Staining_Workflow A Cell Culture B Wash with PBS A->B C Fixation (10% Formalin) B->C D Wash with Distilled Water C->D E Dehydration (60% Isopropanol) D->E F Staining (Oil Red O Working Solution) E->F G Wash with 60% Isopropanol F->G H Wash with Distilled Water G->H I Counterstain (Hematoxylin, optional) H->I J Final Wash I->J K Microscopic Visualization J->K L Quantitative Analysis (Elution & Absorbance) J->L

Caption: Workflow for Oil Red O Lipid Staining.

Conclusion

Based on the available evidence, Oil Red O remains the unequivocally superior and, in fact, the only validated choice for lipid staining in a biological research context when compared to this compound. The extensive documentation, established protocols, and proven track record of Oil Red O ensure reliable and reproducible results for the visualization and quantification of intracellular lipids.[2][]

This compound, while an effective red dye in industrial settings, lacks the necessary characterization and validation for biological applications.[5][6][7][8] There is no scientific literature to support its use for lipid staining, and its performance, specificity, and potential cytotoxicity in a cellular environment are unknown. Therefore, for researchers, scientists, and drug development professionals seeking to accurately assess lipid content in biological samples, Oil Red O is the recommended and standard method. Other fluorescent dyes like Nile Red and BODIPY are also available for specific applications in live-cell imaging and flow cytometry.[10][][14]

References

A Comparative Guide to the Validation of an HPLC Method for Solvent Red 124 Analysis in Diesel Fuel

Author: BenchChem Technical Support Team. Date: December 2025

In the regulatory landscape of fuel marking, the accurate quantification of dyes such as Solvent Red 124 is paramount for ensuring compliance and preventing fiscal evasion. High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for the analysis of this compound in diesel fuel against an alternative method, supported by experimental data and detailed protocols. This information is intended for researchers, scientists, and professionals in analytical chemistry and fuel quality control.

Comparison of Analytical Methods

A fast, precise, and accurate HPLC method has been developed for the determination of dyes, including those structurally similar to this compound, in diesel.[1] An alternative approach involves fluorescence spectroscopy coupled with chemometrics, which offers a non-destructive and sensitive analysis.[2][3] The following table summarizes the key validation parameters for both methodologies.

ParameterHPLC-UV/VisFluorescence Spectroscopy with PLS
Limit of Detection (LOD) 0.56 - 0.77 mg/L (for similar dyes)[1]0.042 - 0.048 mg/L[2][3]
Limit of Quantification (LOQ) 1.88 - 2.55 mg/L (for similar dyes)[1]Not explicitly stated, but typically 3x LOD
Precision (RSD) Not explicitly stated2.33% - 3.23%[2][3]
Sample Preparation Simple filtration[1]Non-destructive, direct measurement[2][3]
Analysis Time ~15-22 minutes per sample[1]Rapid, data acquisition is fast

Experimental Protocols

A detailed methodology is crucial for the reproducibility of analytical results. Below are the experimental protocols for the HPLC-UV/Vis method.

HPLC Method Protocol

  • Instrumentation : A standard HPLC system equipped with a UV/Vis detector.

  • Column : Agilent Zorbax Rx-SIL, 250 x 4.60 mm, 5 µm particle size.[1]

  • Mobile Phase : A gradient of hexane, toluene, and ethyl acetate.[1]

    • Initial conditioning: Hexane/Toluene (30/70 vol%) for 7 minutes.

    • 0-2 min after injection: Hexane/Toluene (30/70 vol%).

    • At 8 min: Transition to Toluene/Ethyl Acetate (93/7 vol%).

    • Hold for 5 min.

  • Flow Rate : 1 mL/min.[1]

  • Detection : Visible wavelength detection (specific wavelength for this compound to be optimized).

  • Sample Preparation : Diesel samples are filtered through a 0.45 µm filter prior to direct injection into the HPLC system.[1]

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates the typical workflow for validating an HPLC method for dye analysis in diesel.

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy / Recovery linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Validation Report & Documentation system_suitability->documentation end Validated Method documentation->end

Figure 1. HPLC Method Validation Workflow.

Signaling Pathways and Logical Relationships

The choice of analytical method is often dictated by a balance of sensitivity, speed, cost, and the specific requirements of the analysis. The following diagram illustrates the decision-making process and the relationship between the sample and the analytical outcome.

Analytical_Method_Decision sample Diesel Fuel Sample (Containing this compound) hplc_path HPLC-UV/Vis Analysis sample->hplc_path fluorescence_path Fluorescence Spectroscopy sample->fluorescence_path hplc_prep Sample Filtration hplc_path->hplc_prep fluorescence_analysis Excitation-Emission Matrix & PLS Regression fluorescence_path->fluorescence_analysis hplc_separation Chromatographic Separation hplc_prep->hplc_separation hplc_detection UV/Vis Detection hplc_separation->hplc_detection hplc_quant Quantification hplc_detection->hplc_quant fluorescence_quant Quantification fluorescence_analysis->fluorescence_quant

Figure 2. Analytical pathways for this compound analysis.

References

A Comparative Guide to Lipophilic Stains for Biological Research: Evaluating Alternatives to Solvent Red 124

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published data exists regarding the application of Solvent Red 124 as a biological stain. Its primary use appears to be in industrial applications such as the coloration of plastics, inks, and fuels. For researchers and scientists in drug development seeking to visualize and quantify lipids and lipid droplets in biological samples, a range of well-characterized alternative stains are available. This guide provides a comprehensive comparison of three widely used lipophilic stains: Oil Red O, Sudan IV, and Nile Red, focusing on their specificity, cross-reactivity, and practical application, supported by experimental data and detailed protocols.

Overview of Common Lipophilic Stains

Lipophilic stains, also known as lysochromes, are fat-soluble dyes used to identify neutral lipids, triglycerides, and lipoproteins in cells and tissues. The staining mechanism is based on the dye's higher solubility in the lipids than in the solvent vehicle. This allows the dye to selectively partition into and accumulate in lipid-rich structures, rendering them visible for microscopic analysis.

Comparative Analysis of Staining Properties

The choice of a lipophilic stain depends on the specific requirements of the experiment, such as the desired mode of detection (brightfield vs. fluorescence microscopy), the need for quantification, and the importance of distinguishing between different lipid classes. The following table summarizes the key characteristics of Oil Red O, Sudan IV, and Nile Red.

FeatureOil Red OSudan IV (Solvent Red 24)Nile Red
Staining Principle Physical dissolution in neutral lipidsPhysical dissolution in neutral lipidsSolvatochromic fluorescence in hydrophobic environments
Appearance of Stain Intense RedReddish-BrownYellow-Gold (Neutral Lipids) to Red (Polar Lipids)
Primary Application Staining of neutral triglycerides and lipids[1]Staining of lipids, triglycerides, and lipoproteins[2]Staining of intracellular lipid droplets and neutral lipids[3]
Detection Method Brightfield Microscopy, Fluorescence MicroscopyBrightfield MicroscopyFluorescence Microscopy
Absorption Max (nm) ~518[1]~520[2][4]515-559 (environment dependent)[5]
Emission Max (nm) ~684Not typically used for fluorescence585-638 (environment dependent)[5]
Specificity High for neutral lipids and triglycerides[1]Stains lipids, triglycerides, and lipoproteins[2]Can distinguish between neutral and polar lipids[5]
Cross-Reactivity May not detect all lipid deposits, particularly unesterified cholesterol[6]Similar to Oil Red OCan show non-specific binding to other hydrophobic sites[7]
Quantitative Analysis Can be quantified by elution and spectrophotometry[8]Can be quantified by image analysisAmenable to quantification by fluorescence intensity measurement

Experimental Protocols

Detailed methodologies for the use of Oil Red O, Sudan IV, and Nile Red are provided below. These protocols are intended as a guide and may require optimization based on the specific cell or tissue type and experimental conditions.

Oil Red O Staining Protocol for Cultured Cells

This protocol is adapted for staining lipid droplets in cultured cells.

  • Fixation: Fix cells with 10% formalin in phosphate-buffered saline (PBS) for at least 60 minutes.

  • Washing: Wash cells twice with deionized water.

  • Isopropanol Incubation: Incubate cells with 60% isopropanol for 5 minutes.

  • Staining: Remove isopropanol and add Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.

  • Washing: Remove the staining solution and wash cells 2-5 times with deionized water until the excess stain is removed.

  • Counterstaining (Optional): Stain nuclei with Hematoxylin for 1 minute and wash with deionized water.

  • Visualization: Visualize under a brightfield or fluorescence microscope.

Preparation of Oil Red O Working Solution:

  • Prepare a stock solution by dissolving 0.5 g of Oil Red O in 100 ml of isopropanol.

  • To prepare the working solution, mix 3 parts of the Oil Red O stock solution with 2 parts of deionized water. Allow the solution to stand for 10 minutes and then filter.

Oil_Red_O_Workflow start Cell Culture fixation Fixation (10% Formalin, 60 min) start->fixation wash1 Wash (DI Water x2) fixation->wash1 isopropanol Incubation (60% Isopropanol, 5 min) wash1->isopropanol staining Oil Red O Staining (10-20 min) isopropanol->staining wash2 Wash (DI Water x2-5) staining->wash2 counterstain Counterstain (Hematoxylin, 1 min, Optional) wash2->counterstain visualize Visualization (Microscopy) wash2->visualize No Counterstain wash3 Wash (DI Water) counterstain->wash3 wash3->visualize Sudan_IV_Workflow start Frozen Section fixation Fixation (10% Formalin, 1 min) start->fixation wash1 Wash (Distilled Water x2) fixation->wash1 ethanol_rinse Rinse (70% Ethanol) wash1->ethanol_rinse staining Sudan IV Staining (10 min) ethanol_rinse->staining differentiation Differentiate (70% Ethanol) staining->differentiation wash2 Wash (Distilled Water) differentiation->wash2 counterstain Counterstain (Hematoxylin, 2-3 min, Optional) wash2->counterstain mount Mounting wash2->mount No Counterstain wash3 Wash (Tap Water) counterstain->wash3 wash3->mount Nile_Red_Workflow start Live Cell Culture staining Nile Red Staining (1 µg/mL, 15-30 min) start->staining wash Wash (PBS, Optional) staining->wash visualize Fluorescence Imaging (Ex: ~550nm, Em: ~630nm) staining->visualize No Wash wash->visualize Stain_Selection_Logic start Experimental Goal qualitative Qualitative Visualization (Brightfield) start->qualitative quantitative Quantitative Analysis start->quantitative lipid_class Distinguish Lipid Classes start->lipid_class oro_sudan Use Oil Red O or Sudan IV qualitative->oro_sudan nile_red_quant Use Nile Red (Fluorescence Intensity) quantitative->nile_red_quant oro_elution Use Oil Red O (Elution & Spectrophotometry) quantitative->oro_elution nile_red_spectral Use Nile Red (Spectral Imaging) lipid_class->nile_red_spectral

References

A Comparative Analysis of Solvent Dye Photostability for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is critical for a variety of applications, from cellular imaging to photosensitizer development. A key performance indicator for these dyes is their photostability, or their resistance to degradation upon exposure to light. This guide provides a comparative overview of the photostability of different solvent dyes, supported by experimental data and detailed protocols to aid in the selection of the most suitable dyes for your research needs.

The photostability of a dye is intrinsically linked to its chemical structure and the surrounding solvent environment. Factors such as the dye's chromophore, the presence of electron-donating or withdrawing groups, and the polarity of the solvent all play a significant role in determining how well a dye can withstand photodegradation. This guide will focus on two major classes of solvent dyes: anthraquinones and azo dyes, highlighting their relative performance in various solvents.

Comparative Photostability Data

The following table summarizes the photodegradation quantum yields (Φ) for several solvent dyes in different solvents. The quantum yield of photodegradation represents the number of dye molecules that are degraded per photon absorbed. A lower quantum yield indicates higher photostability.

Dye ClassDye NameSolventPhotodegradation Quantum Yield (Φ) x 10⁻⁶Reference
Anthraquinone C.I. Disperse Orange 11Acetone/Water (0.25 v/v)1.5[1]
Anthra-1 (1,4-dialkylamino anthraquinone)Non-polar solventLower degradation than Anthra-2[2]
Anthra-2 (1,8-dialkylamino anthraquinone)Non-polar solventHigher degradation than Anthra-1[2]
Azo C.I. Disperse Yellow 7Acetone/Water (0.5 v/v)2.8[1]
Pyrazolone-1 (monoazo pyrazolone)Non-polar solventLower degradation than Pyrazolone-2[2]
Pyrazolone-2 (bisazo pyrazolone)Non-polar solventHigher degradation than Pyrazolone-1[2]
Rhodamine Rhodamine 6GWater5.0[3]
Rhodamine 6GHeavy Water (D₂O)2.0[3]
Rhodamine 6GEthanol8.0[3]
Rhodamine BWater6.0[3]
Rhodamine BHeavy Water (D₂O)2.5[3]
Rhodamine BEthanol10.0[3]

Key Observations:

  • Anthraquinone dyes generally exhibit higher photostability (lower quantum yields) than azo dyes. This is attributed to the inherent stability of the anthraquinone chromophore.

  • The substitution pattern on the dye molecule significantly impacts photostability. For instance, 1,4-disubstituted anthraquinone dyes are more stable than their 1,8-disubstituted counterparts.[2] Similarly, monoazo pyrazolone dyes show greater stability than bisazo pyrazolone dyes.[2]

  • The solvent environment plays a crucial role in dye photostability. For rhodamine dyes, photostability is highest in heavy water, followed by water, and is lowest in ethanol.[3] The polarity and hydrogen bonding capacity of the solvent can influence the degradation pathways available to the excited dye molecule.

Experimental Protocol for Photostability Testing

A standardized protocol is essential for the accurate and reproducible assessment of dye photostability. The following methodology outlines a typical workflow for evaluating the photostability of solvent dyes.

1. Sample Preparation:

  • Prepare solutions of the solvent dyes in the desired solvents at a concentration that yields an absorbance of approximately 1.0 at the wavelength of maximum absorption (λmax).
  • Use high-purity solvents to avoid interference from impurities.
  • Prepare a "dark control" sample for each dye-solvent combination by wrapping the sample container in aluminum foil to shield it from light.[4]

2. Irradiation:

  • Use a light source that simulates the relevant environmental conditions. A Xenon arc lamp with appropriate filters is often used to simulate solar radiation.[2] Alternatively, UV lamps can be used for specific wavelength studies.[1]
  • The International Council for Harmonisation (ICH) Q1B guidelines recommend a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for photostability testing.
  • Maintain a constant temperature during irradiation to minimize thermal degradation.[2]

3. Analysis:

  • At predetermined time intervals, withdraw aliquots from the irradiated and dark control samples.
  • Measure the absorbance of the solutions at their λmax using a UV-Vis spectrophotometer.
  • The rate of photodegradation can be determined by monitoring the decrease in absorbance over time.

4. Data Calculation:

  • The photodegradation quantum yield (Φ) can be calculated using the following equation: Φ = (Number of molecules degraded) / (Number of photons absorbed)
  • This requires actinometry to determine the photon flux of the light source.

Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for the comparative study of solvent dye photostability.

G Experimental Workflow for Solvent Dye Photostability Testing cluster_prep 1. Sample Preparation cluster_irrad 2. Irradiation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation DyeSelection Select Solvent Dyes SolutionPrep Prepare Dye Solutions (Absorbance ≈ 1.0) DyeSelection->SolutionPrep SolventSelection Select Solvents SolventSelection->SolutionPrep DarkControl Prepare Dark Controls SolutionPrep->DarkControl Irradiate Irradiate Samples and Dark Controls SolutionPrep->Irradiate DarkControl->Irradiate LightSource Set up Light Source (e.g., Xenon Arc Lamp) LightSource->Irradiate Sampling Collect Aliquots at Time Intervals Irradiate->Sampling UVVis Measure Absorbance (UV-Vis Spectrophotometry) Sampling->UVVis Kinetics Determine Degradation Kinetics UVVis->Kinetics QuantumYield Calculate Photodegradation Quantum Yield Kinetics->QuantumYield Comparison Compare Photostability QuantumYield->Comparison

Caption: A flowchart outlining the key stages of photostability testing for solvent dyes.

Conclusion

The photostability of solvent dyes is a critical parameter that influences their suitability for various scientific and industrial applications. This guide provides a framework for comparing the photostability of different dye classes and highlights the importance of both molecular structure and the solvent environment. By following the detailed experimental protocol and utilizing the comparative data presented, researchers can make informed decisions in selecting the most robust and reliable dyes for their specific needs. Further research into novel dye structures and the development of protective formulations will continue to advance the field and expand the applications of highly photostable solvent dyes.

References

A Comparative Guide to the Inter-laboratory Quantification of Solvent Red 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of Solvent Red 124, a dye frequently used as a fiscal marker in fuels. Accurate quantification is crucial for regulatory compliance and forensic investigations to prevent tax evasion. The data and protocols presented are synthesized from inter-laboratory studies and validated analytical methods to ensure reliability and aid laboratories in selecting and implementing robust testing procedures.

Data Presentation: Performance of Analytical Methods

The quantification of this compound is predominantly performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is the most common and serves as a reference method in many jurisdictions.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative with high sensitivity and specificity.[3]

The following table summarizes key performance metrics from validation and inter-laboratory studies. These values represent typical performance and may vary based on instrumentation, sample matrix, and laboratory conditions.

ParameterHPLC-UV/VisGC-MSFluorescence Spectroscopy
Limit of Detection (LOD) 0.020 mg/L[1]Low ppb levels0.042 mg/L[4]
Limit of Quantification (LOQ) 0.065 mg/L[1]> 25 ppbNot Specified
Repeatability (RSDr) 0.68% at 6 mg/L; 5.4% at 0.12 mg/L[1]< 10% at 50 ppb[3]2.33%[4]
Reproducibility (RSDR) 3.8% at 6 mg/L; 13.5% at 0.12 mg/L[1]Not SpecifiedNot Specified
Typical Concentration Range 0.12 to 9 mg/L[1]25 ppb to 2.5 ppm[3]Not Specified
Primary Application Routine regulatory analysisHigh-sensitivity detectionRapid, non-destructive screening[4]

Experimental Protocols

Detailed and validated protocols are essential for achieving accurate and reproducible results. Below are outlines of the primary methodologies cited in the performance table.

1. High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)

This method is widely adopted for its robustness and reliability in quantifying this compound in fuel matrices.[1][2]

  • Sample Preparation:

    • Samples of diesel or gas oil are typically prepared for analysis by direct injection.[5]

    • If necessary, samples are filtered through a 0.45 µm filter to remove particulate matter.[6] No sample enrichment is typically required for concentrations above 0.05 mg/L.[5]

  • Instrumentation & Conditions:

    • Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A mixture of solvents such as hexane, toluene, and ethyl acetate is often used.[6] The use of toxic solvents is often avoided where possible.[5]

    • Calibration: A three-point calibration curve, forced through the zero-origin, is commonly prescribed, with standards prepared in a solvent like xylene.[2]

    • Detection: UV/Vis detection is performed at wavelengths between 390 nm and 450 nm for optimal sensitivity.[2][6]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed when higher sensitivity is required, particularly for detecting trace amounts of the marker after attempts to illegally remove it ("laundering").[3]

  • Sample Preparation:

    • Samples are often diluted with a suitable solvent. Common solvents for GC-MS analysis include dichloromethane, hexane, methanol, or ethanol.[7][8]

    • An internal standard may be added to improve quantitative accuracy.[5]

  • Instrumentation & Conditions:

    • Injection: Hot splitless injection is typically used for introducing the sample.[3]

    • Separation: A capillary column is used for separation. Two-dimensional GC (2D-GC) with a Deans Switch can be used to enhance resolution and remove matrix interference.[3]

    • Detection: A single quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) mode provides high sensitivity and specificity for the target analyte.[3]

    • Calibration: A multi-point calibration curve is generated by adding the marker to blank diesel fuel over the desired concentration range (e.g., 25 ppb to 2.5 ppm).[3]

3. Fluorescence Spectroscopy with Chemometrics

This is a rapid, non-destructive technique that can be used for both qualitative and quantitative analysis of this compound and other dyes simultaneously.[4]

  • Sample Preparation:

    • No sample preparation is required, which is a major advantage of this method. The fuel sample is analyzed directly.

  • Instrumentation & Conditions:

    • Technique: Excitation-Emission Matrix (EEM) fluorescence spectroscopy is used to generate a "fingerprint" of the fuel sample.[4]

    • Data Analysis: Partial Least Squares (PLS) regression, a chemometric modeling tool, is used to correlate the fluorescence data with the concentration of the dyes.[4] This allows for quantification even in the presence of other fluorescent compounds in the diesel matrix.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the laboratory analysis of this compound, from sample receipt to final reporting.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Quantification Sample Fuel Sample Receipt Dilution Direct Injection or Dilution (e.g., with Toluene/Xylene) Sample->Dilution Filtration Filtration (0.45 µm PTFE) if required Dilution->Filtration HPLC HPLC-UV/Vis Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Fluorescence Fluorescence Spectroscopy Filtration->Fluorescence Calibration Calibration Curve Generation (External or Internal Standard) HPLC->Calibration GCMS->Calibration Fluorescence->Calibration Quantification Quantification of this compound Calibration->Quantification Result Final Concentration Report (mg/L or ppm) Quantification->Result

General workflow for this compound quantification.

This guide highlights that while HPLC-UV/Vis remains the standard for regulatory quantification of this compound, alternative methods like GC-MS and fluorescence spectroscopy offer distinct advantages in sensitivity and speed, respectively. The choice of method should be guided by the specific analytical need, required detection limits, and available instrumentation. Participation in inter-laboratory comparison studies is crucial for laboratories to ensure the accuracy and comparability of their results.[9]

References

A Researcher's Guide to Fluorescent Lipid Imaging: Nile Red vs. Solvent Red 124

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of cell biology, metabolic disease research, and drug development, the visualization of intracellular lipid droplets is crucial for understanding cellular processes and pathologies. Fluorescent microscopy, coupled with specific lipid-targeting dyes, provides a powerful tool for this purpose. Among the available probes, Nile Red is a well-established and widely used stain. This guide provides a detailed comparison between Nile Red and another compound, Solvent Red 124, to evaluate their suitability for fluorescent lipid imaging, supported by available data and experimental protocols.

Mechanism of Action and Core Properties

Nile Red: A Proven Solvatochromic Probe

Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a lipophilic and solvatochromic dye.[1][2][] Its fluorescence is highly dependent on the polarity of its environment. In aqueous or polar media, the dye exhibits minimal fluorescence.[2][4] However, upon partitioning into the nonpolar, hydrophobic environment of intracellular lipid droplets, it becomes intensely fluorescent.[5][6][7] This property makes it an excellent vital stain for detecting neutral lipids in living cells.[4][5]

Furthermore, the emission spectrum of Nile Red shifts depending on the lipid type. It fluoresces with a strong yellow-gold emission in neutral lipids (like triacylglycerols and cholesteryl esters) and a deep red emission in more polar lipids (like phospholipids).[5][6] This spectral shift can be leveraged to differentiate between lipid classes within the cell.[8]

This compound: An Industrial Dye with No Documented Biological Use

This compound (also known as Savinyl Fire Red 3GLS) is a metal complex solvent dye.[6][8][9][10] Its primary applications are industrial, including coloration for metallic paper, coatings, inks, and plastics.[2][7][11] Extensive searches of scientific literature reveal no evidence of its use as a fluorescent probe in biological microscopy or for lipid imaging. Its fluorescent properties, such as excitation and emission spectra, quantum yield in different solvents, and potential solvatochromism, are not characterized in the context of biological research.

Comparative Data Presentation

The following tables summarize the known properties of Nile Red and this compound, highlighting the disparity in available data for the intended application.

Table 1: Spectroscopic and Physicochemical Properties

PropertyNile RedThis compound
C.I. Name -This compound[1][5]
CAS No. 7385-67-3[4]12239-74-6[1][5]
Molecular Formula C₂₀H₁₈N₂O₂[4]Not specified; Metal Complex Dye[5]
Mechanism Solvatochromism[1][2]Not applicable for imaging
Excitation Max. ~450-500 nm (in neutral lipids, yellow)[5][6] ~515-560 nm (in polar lipids, red)[5][6]No data available
Emission Max. >528 nm (in neutral lipids, yellow)[5][6] >590 nm (in polar lipids, red)[5][6]No data available
Solubility Soluble in DMSO, ethanol, and oils[1][4]Soluble in alcohols, ketones; insoluble in water[11]
Primary Application Fluorescent lipid staining in cells/tissues[12]Industrial colorant for inks, plastics, coatings[2][11]

Table 2: Performance in Lipid Imaging Applications

Performance MetricNile RedThis compound
Suitability for Live-Cell Imaging Yes, cell-permeable vital dye[1]No data available
Specificity for Neutral Lipids High, with distinct emission spectrum[5][6]No data available
Photostability Moderate; subject to photobleachingNo data available
Advantages Bright fluorescence in lipids, low background in aqueous media, environmentally sensitive emission[5][6]Not applicable
Disadvantages Broad emission spectrum can cause bleed-through into other channels; some non-specific membrane labeling can occur[2]Not characterized for this application

Logical and Methodological Frameworks

The stark contrast in the utility of these two dyes for lipid imaging is a result of their fundamental chemical properties and intended uses. The workflow for evaluating a fluorescent probe and the mechanism by which Nile Red functions are illustrated below.

cluster_conclusion Comparative Suitability for Lipid Imaging cluster_nile Nile Red Properties cluster_sr This compound Properties NileRed Nile Red Prop1 Solvatochromic NileRed->Prop1 is Prop2 Cell Permeable NileRed->Prop2 is Prop3 High Quantum Yield in Lipids NileRed->Prop3 is SR124 This compound PropA Industrial Dye SR124->PropA is PropB No Fluorescence Data SR124->PropB is PropC Not for Bio-Use SR124->PropC is ResultNile Conclusion: Suitable Prop1->ResultNile Prop2->ResultNile Prop3->ResultNile ResultSR Conclusion: Unsuitable PropA->ResultSR PropB->ResultSR PropC->ResultSR

cluster_mechanism Nile Red's Solvatochromic Mechanism Aqueous Aqueous Environment (e.g., Cytosol) Fluo_Low Low / No Fluorescence Aqueous->Fluo_Low results in Lipid Lipid Droplet (Hydrophobic Environment) Fluo_High Intense Yellow-Gold Fluorescence Lipid->Fluo_High results in NileRed_Molecule Nile Red Dye NileRed_Molecule->Aqueous in NileRed_Molecule->Lipid partitions into

Caption: Mechanism of Nile Red's fluorescence activation.

Experimental Protocols

Given that only Nile Red is suitable for lipid imaging, the following protocol outlines a general method for its use in staining cultured cells.

Objective: To stain and visualize neutral lipid droplets in live or fixed cultured cells.

Materials:

  • Nile Red powder (CAS 7385-67-3)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP or TRITC/RFP)

Protocol Workflow:

cluster_workflow Experimental Workflow for Nile Red Staining prep 1. Prepare Stock Solution (e.g., 1 mg/mL in DMSO) stain 4. Stain with Working Solution (e.g., 100-1000 nM in medium) 15-30 min at RT or 37°C prep->stain cells 2. Culture Cells on Coverslips or Imaging Plates wash1 3. Wash Cells (with PBS or medium) cells->wash1 wash1->stain wash2 5. Wash Cells to Remove Excess Dye (2x with PBS) stain->wash2 image 6. Image Immediately (Live Cells) or Fix & Image wash2->image

Caption: General experimental workflow for cell staining with Nile Red.

Detailed Steps:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Nile Red in DMSO. Store this solution protected from light at -20°C.

  • Cell Preparation: Culture cells to the desired confluency on glass coverslips or in imaging-compatible microplates. For oleic acid-induced lipid droplet formation, treat cells as required by your experimental design.

  • Working Solution Preparation: Dilute the Nile Red stock solution into pre-warmed cell culture medium or PBS to a final concentration typically between 100 nM and 1000 nM. The optimal concentration should be determined empirically for your cell type.

  • Staining:

    • For Live-Cell Imaging: Remove the culture medium from the cells and replace it with the Nile Red working solution. Incubate for 15 to 30 minutes at 37°C, protected from light.

    • For Fixed-Cell Imaging: Remove the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature. Wash three times with PBS. Incubate with the Nile Red working solution for 15-30 minutes at room temperature.

  • Washing: After incubation, remove the staining solution and wash the cells twice with PBS to remove excess dye and reduce background fluorescence.

  • Imaging: Mount the coverslips on a slide with a small volume of PBS or an appropriate mounting medium. Proceed immediately to imaging using a fluorescence microscope.

    • For Neutral Lipids (Yellow-Gold): Use an excitation filter around 450-500 nm (e.g., a blue or FITC filter set) and an emission filter >528 nm.[5][6]

    • For Polar Lipids/Membranes (Red): Use an excitation filter around 515-560 nm (e.g., a green or TRITC filter set) and an emission filter >590 nm.[5][6]

Conclusion

For researchers, scientists, and drug development professionals seeking a reliable fluorescent dye for lipid imaging, Nile Red stands as the clear and validated choice. Its strong, environmentally sensitive fluorescence provides a robust method for detecting and differentiating intracellular lipid stores in both live and fixed cells.

In contrast, This compound is an industrial colorant with no documented application or characterization in the field of biological microscopy. Based on the available evidence, it is not a viable or appropriate alternative to Nile Red for fluorescent lipid imaging. The absence of fundamental data on its fluorescent properties makes its use in a research context untenable. Therefore, experimental efforts should be focused on optimizing well-established probes like Nile Red for visualizing lipid dynamics.

References

A Comparative Guide to the Spectroscopic Analysis of Solvent Red 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common spectroscopic methods for the quantitative analysis of Solvent Red 124, a synthetic azo dye. The selection of an appropriate analytical technique is paramount for ensuring the accuracy and precision of measurements in research and quality control. This document outlines the performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Fluorescence Spectroscopy, and UV-Visible (UV-Vis) Spectrophotometry.

Performance Comparison of Spectroscopic Methods

The choice of analytical method for the determination of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance indicators for the discussed spectroscopic techniques.

ParameterHPLC with DAD/UV-Vis DetectorFluorescence SpectroscopyUV-Visible Spectrophotometry
Limit of Detection (LOD) Method Dependent0.042 mg/L[1]Not available
Limit of Quantification (LOQ) Method DependentNot availableNot available
Precision (RSD) < 2% (for similar compounds)2.33%[1]Method Dependent
Accuracy (Recovery) Method DependentNot availableMethod Dependent
Selectivity HighHighModerate to Low
Throughput ModerateHighHigh

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that offers high selectivity and is widely used for the analysis of dyes in various matrices, including fuel.

Experimental Protocol

A validated HPLC method for the determination of Solvent Yellow 124, a closely related compound, provides a strong basis for a this compound assay[2].

  • Instrumentation : A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV-Vis detector.

  • Column : Agilent Zorbax Rx-SIL, 250 x 4.60 mm, 5 µm particle size[3].

  • Mobile Phase : A gradient elution using a mixture of hexane, toluene, and ethyl acetate can be employed to achieve optimal separation[3].

  • Flow Rate : Typically around 1.0 mL/min.

  • Injection Volume : 20 µL.

  • Detection : The maximum absorption wavelength for this compound is approximately 535 nm, however, for the simultaneous analysis with other dyes, a wavelength of 390 nm has been utilized[3]. A full validation for this compound would be required to establish the linearity, LOD, LOQ, accuracy, and precision under specific laboratory conditions.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emission of a sample after excitation with light of a specific wavelength.

Experimental Protocol

A study on the simultaneous determination of Solvent Yellow 124 and Solvent Red 19 in diesel oil provides a detailed methodology that can be adapted for this compound[1].

  • Instrumentation : A fluorescence spectrophotometer capable of recording excitation-emission matrices.

  • Sample Preparation : Samples are typically diluted in a suitable solvent (e.g., diesel oil) to fall within the linear range of the instrument.

  • Measurement : Excitation-emission matrices are recorded over a defined wavelength range.

  • Data Analysis : Chemometric methods, such as partial least squares (PLS) regression, are often employed to analyze the complex data and quantify the analyte in the presence of interfering substances from the matrix[1].

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of colored compounds.

Experimental Protocol

A general procedure for the determination of dye concentration using a UV-Vis spectrophotometer can be adapted for this compound[4].

  • Instrumentation : A standard UV-Vis spectrophotometer.

  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or hexane).

    • Create a series of standard solutions of known concentrations by serial dilution of the stock solution.

    • Prepare a blank solution containing only the solvent.

  • Measurement :

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the visible spectrum.

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument using the blank solution.

    • Measure the absorbance of each standard solution and the unknown sample.

  • Data Analysis :

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from initial sample handling to the final data interpretation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Obtain Sample Dilution Dilution/Extraction Sample->Dilution HPLC HPLC Dilution->HPLC Fluorescence Fluorescence Spectroscopy Dilution->Fluorescence UVVis UV-Vis Spectrophotometry Dilution->UVVis Standard Prepare Standards Calibration Calibration Curve Standard->Calibration Quantification Quantification HPLC->Quantification Fluorescence->Quantification UVVis->Calibration Calibration->Quantification Validation Method Validation Quantification->Validation Result Final Result Validation->Result

Caption: Workflow for this compound analysis.

References

Comparison of Solvent Red 124 with other azo dyes for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Solvent Red 124 with other common azo dyes, Solvent Red 24 and Solvent Red 135, used across various industrial applications. The following sections detail the physicochemical properties, experimental protocols for performance evaluation, and visual representations of their chemical structures and testing workflows.

Performance Comparison of Solvent Azo Dyes

The selection of a suitable solvent dye is critical for achieving desired coloration, stability, and longevity in industrial products. This section presents a quantitative comparison of key performance indicators for this compound, Solvent Red 24, and Solvent Red 135.

PropertyThis compoundSolvent Red 24Solvent Red 135
C.I. Name This compoundSolvent Red 24Solvent Red 135
CAS Number 12239-74-6[1][2][3]85-83-6[4]71902-17-5 / 20749-68-2[5][6]
Molecular Structure Metal Complex Azo[1][3]Double Azo[7]Naphthalene Ring Acetone Series[6]
Appearance Bluish-Red Powder[1]Red to Bluish-Red Powder[4][7]Yellowish Transparent Red Powder[6]
Solubility (g/L at 20°C)
Methyl Ethyl Ketone (MEK)300[1]--
Acetone-20.2[8][9]0.2[6][10]
Ethanol10[1]Soluble[7][11][12]0.1[6][10]
Toluene50[1]37.3 (as Methylbenzene)[9]0.6 (as Methylbenzene)[6][10]
Butyl Acetate-21.7[8][9]0.2[6][10]
Dichloromethane-32.8[8][9]0.3[6][10]
Lightfastness (Blue Wool Scale) 5[2]5-6[4][13]8[5][6][14][15]
Heat Resistance (°C) 200°C min[2]250[8]300[5][6][15]
Acid Resistance (5% HCl) 4[2]4[4]5[15]
Alkali Resistance (5% Na2CO3) 5[2]4[4]5[15]
Water Resistance 5[16]5[4]-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of dye performance. The following are standard protocols for determining the key properties listed above.

Solubility Determination

The solubility of a dye in various organic solvents is a critical parameter for its application in inks, coatings, and plastics. A standard method for determining solubility is as follows:

  • Preparation of Saturated Solution: An excess amount of the dye is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 20°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Solid: The saturated solution is carefully filtered or centrifuged to remove any undissolved dye particles.

  • Quantification: A known volume of the clear, saturated solution is taken, and the solvent is evaporated. The mass of the remaining dry dye is measured.

  • Calculation: The solubility is calculated and expressed in grams per liter (g/L) of the solvent.

Lightfastness Testing (ISO 105-B02)

Lightfastness is a measure of a dye's resistance to fading upon exposure to light. The ISO 105-B02 standard is a widely accepted method for this evaluation.

  • Sample Preparation: The dye is applied to a suitable substrate (e.g., textile, plastic film) according to the intended industrial application.

  • Exposure: The prepared samples are exposed to a calibrated artificial light source (typically a Xenon arc lamp) that simulates natural daylight under controlled conditions of temperature and humidity.

  • Blue Wool References: Simultaneously, a set of standardized blue wool references (rated 1 to 8, with 8 being the most lightfast) are exposed alongside the test samples.

  • Assessment: The fading of the test sample is visually compared to the fading of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading. The assessment is often aided by using a Grey Scale for assessing change in colour (ISO 105-A02), which consists of pairs of grey chips showing a defined contrast.[17][18][19][20][21]

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Thermal stability is essential for dyes used in high-temperature processes such as plastics extrusion. Thermogravimetric Analysis (TGA) is a standard technique to determine the decomposition temperature of a material.

  • Sample Preparation: A small, accurately weighed sample of the dye powder is placed in a high-purity ceramic or platinum pan.

  • Instrumentation: The pan is placed in a TGA instrument, which consists of a precision balance and a furnace.

  • Heating Program: The sample is heated at a controlled rate (e.g., 10°C/min) over a defined temperature range in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.

  • Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of significant weight loss is considered the decomposition temperature and indicates the thermal stability of the dye.

Color Strength and Difference Measurement (Instrumental Colorimetry)

Color strength (or tinting strength) is a measure of a dye's ability to impart color to a medium. Instrumental color measurement provides an objective assessment of color attributes.

  • Sample Preparation: A standard dispersion of the dye in a specific medium (e.g., a plastic resin or a liquid binder) is prepared at a defined concentration.

  • Instrumentation: A spectrophotometer or colorimeter is used to measure the spectral reflectance or transmittance of the prepared sample.

  • Color Space Coordinates: The instrument converts the spectral data into color space coordinates, such as CIE Lab. The L value represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.

  • Comparison to a Standard: The color coordinates of a test sample are compared to those of a reference standard dye.

  • Calculation of Color Difference (ΔE): The total color difference (ΔE) is calculated using a color difference formula, such as CMC (Colour Measurement Committee), as described in AATCC Test Method 173.[22] This provides a quantitative measure of the difference in color between two samples. AATCC Evaluation Procedure 6 provides guidance on instrumental color measurement.[22][23][24][25][26]

Visualizations

The following diagrams illustrate the fundamental structure of azo dyes and a typical workflow for their performance evaluation.

AzoDyeStructure General Structure of an Azo Dye Aryl1 Aryl Group 1 Azo -N=N- Aryl1->Azo Aryl2 Aryl Group 2 Azo->Aryl2 Substituents Substituents (e.g., -OH, -SO3H, -NO2) Aryl2->Substituents

Caption: General chemical structure of an azo dye.

DyePerformanceEvaluation Workflow for Azo Dye Performance Evaluation cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison DyeSample Dye Sample Application Application on Substrate (e.g., plastic, textile) DyeSample->Application Solubility Solubility Test Application->Solubility Lightfastness Lightfastness Test (ISO 105-B02) Application->Lightfastness Thermal Thermal Stability Test (TGA) Application->Thermal ColorStrength Color Strength Test (Spectrophotometry) Application->ColorStrength Data Quantitative Data (g/L, rating, °C, ΔE) Solubility->Data Lightfastness->Data Thermal->Data ColorStrength->Data Comparison Comparative Analysis Data->Comparison

Caption: A typical experimental workflow for evaluating the performance of industrial azo dyes.

References

A Comparative Analysis of the Environmental Profile of Solvent Red 124 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Substance Selection

The selection of chemical agents in research and development extends beyond efficacy and performance to encompass environmental fate and potential toxicity. This guide provides a comparative assessment of C.I. Solvent Red 124 and its potential alternatives—C.I. Solvent Red 19, C.I. Solvent Red 26, C.I. Solvent Red 164, and C.I. Disperse Red 17. The objective is to equip researchers with the available data to make environmentally conscious decisions in their laboratory and developmental processes.

Quantitative Comparison of Environmental Fate and Toxicity

The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that there are significant data gaps in the publicly available literature for these substances, highlighting a need for further research.

ParameterC.I. This compoundC.I. Solvent Red 19C.I. Solvent Red 26C.I. Solvent Red 164C.I. Disperse Red 17
Chemical Class Azo dyeAzo dyeAzo dyeAzo dyeAzo dye
CAS Number 12239-74-66368-72-54477-79-671819-51-73179-89-3
Aquatic Toxicity (Fish, 96h LC50) 1100 mg/LData not availableData not availableData not availableData not available
Biodegradability (Ready, OECD 301) Data not availableData not availableData not availableData not availableData not available
Bioaccumulation Potential (BCF, OECD 305) Data not availableData not availableData not availableData not availablePotential to accumulate
Acute Oral Toxicity (Rat, LD50) 8200 mg/kgData not availableData not available3523 mg/kg>2000 mg/kg[1]
Water Solubility InsolubleData not availableInsolubleData not availablePoor

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the environmental fate and toxicity of chemical substances. The following are standardized OECD guidelines that are broadly applicable to the dyes discussed in this guide.

Ready Biodegradability - OECD Test Guideline 301

This set of guidelines provides six methods to assess the ready biodegradability of chemicals by aerobic microorganisms. The Manometric Respirometry Test (OECD 301F) is a suitable method for both soluble and insoluble substances.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period.

  • Apparatus: Closed respirometer with a device to measure oxygen consumption.

  • Procedure:

    • Prepare a mineral medium containing the test substance at a known concentration.

    • Inoculate the medium with a small volume of activated sludge.

    • Incubate the test mixture in the respirometer at a constant temperature (typically 20-24°C) with continuous stirring.

    • Measure the oxygen consumption at regular intervals for 28 days.

    • A reference compound of known biodegradability (e.g., sodium benzoate) is tested in parallel to ensure the viability of the inoculum.

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period[2].

Bioaccumulation in Fish: Aqueous and Dietary Exposure - OECD Test Guideline 305

This guideline describes procedures to determine the bioconcentration factor (BCF) of a chemical in fish.

  • Principle: Fish are exposed to the test substance in water (aqueous exposure) or through their diet (dietary exposure) for a defined period (uptake phase), followed by a period in a clean environment (depuration phase). The concentration of the substance in the fish tissue is measured over time.

  • Apparatus: Flow-through or semi-static exposure system, analytical equipment to measure the test substance in water and fish tissue.

  • Procedure:

    • Uptake Phase: A group of fish of a single species is exposed to the test substance at a constant concentration in the water or diet for a period of up to 28 days.

    • Depuration Phase: The fish are then transferred to a clean environment (water or diet without the test substance) for a period to observe the elimination of the substance.

    • Samples of fish and water/food are taken at regular intervals during both phases.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady-state. The uptake and depuration rate constants are also determined[1].

Acute Toxicity to Fish - OECD Test Guideline 203

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

  • Principle: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality is recorded at specified intervals.

  • Apparatus: Test tanks with controlled temperature, lighting, and aeration.

  • Procedure:

    • Groups of fish are exposed to at least five concentrations of the test substance arranged in a geometric series.

    • A control group is maintained in water without the test substance.

    • Observations of mortality and any sub-lethal effects are made at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour LC50 and its confidence limits are calculated using statistical methods (e.g., probit analysis).

Visualizing Experimental Workflows and Potential Environmental Interactions

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

Environmental_Fate_Assessment_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Degradation & Fate cluster_2 Phase 3: Ecotoxicity Testing cluster_3 Phase 4: Risk Assessment Substance Identification Substance Identification Physicochemical Properties Physicochemical Properties Substance Identification->Physicochemical Properties Biodegradation (OECD 301) Biodegradation (OECD 301) Physicochemical Properties->Biodegradation (OECD 301) Abiotic Degradation Abiotic Degradation Biodegradation (OECD 301)->Abiotic Degradation Environmental Distribution Environmental Distribution Abiotic Degradation->Environmental Distribution Aquatic Toxicity (e.g., Fish, Daphnia) Aquatic Toxicity (e.g., Fish, Daphnia) Environmental Distribution->Aquatic Toxicity (e.g., Fish, Daphnia) Bioaccumulation (OECD 305) Bioaccumulation (OECD 305) Aquatic Toxicity (e.g., Fish, Daphnia)->Bioaccumulation (OECD 305) Hazard Identification Hazard Identification Bioaccumulation (OECD 305)->Hazard Identification Exposure Assessment Exposure Assessment Hazard Identification->Exposure Assessment Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization

A generalized workflow for assessing the environmental fate and toxicity of a chemical substance.

Azo_Dye_Potential_Impact cluster_environment Aquatic Environment cluster_effects Ecological Effects Azo Dye Release Azo Dye Release Reduced Light Penetration Reduced Light Penetration Azo Dye Release->Reduced Light Penetration Formation of Aromatic Amines Formation of Aromatic Amines Azo Dye Release->Formation of Aromatic Amines Bioaccumulation in Organisms Bioaccumulation in Organisms Azo Dye Release->Bioaccumulation in Organisms Inhibition of Photosynthesis Inhibition of Photosynthesis Reduced Light Penetration->Inhibition of Photosynthesis Toxicity to Aquatic Life Toxicity to Aquatic Life Formation of Aromatic Amines->Toxicity to Aquatic Life Food Chain Contamination Food Chain Contamination Bioaccumulation in Organisms->Food Chain Contamination Inhibition of Photosynthesis->Toxicity to Aquatic Life

References

Safety Operating Guide

Safe Disposal of Solvent Red 124: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Solvent Red 124, a synthetic dye commonly used in laboratory and industrial applications. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is crucial to be aware of the hazards associated with this compound. The substance is a red powder that can be harmful if swallowed and may cause irritation to the respiratory system, eyes, and skin.[1]

Personal Protective Equipment (PPE): All handling and disposal tasks must be performed while wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or eyeglasses.[1][2]

  • Hand Protection: Use appropriate chemical-resistant gloves.[1][2]

  • Body Protection: Wear a lab coat or other protective clothing to minimize skin contact.[1]

  • Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, an approved respirator is necessary.[1][2]

All handling should occur in a well-ventilated area or within a chemical fume hood.[1][3] Ensure that an eyewash station and a safety shower are readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with all applicable regulations.[1][4] Never dispose of this chemical down the drain or in the regular trash.[4][5][6]

Step 1: Waste Classification As the waste generator, you are responsible for correctly classifying the waste.[1] this compound waste, including grossly contaminated materials, should be treated as hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) office and local, state, and federal regulations to ensure accurate classification.[1][3]

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.

  • Keep Incompatibles Separate: Store this compound waste away from strong oxidizing and reducing agents.[1]

  • Isolate from Other Waste Streams: Do not mix this compound waste with other waste categories, such as aqueous waste, non-halogenated solvents, or biological waste.[7][8]

Step 3: Containerization Use appropriate containers for waste collection to prevent leaks and spills.

  • Container Type: Collect waste in a sturdy, leak-proof container that is chemically compatible with the solvent.[8][9]

  • Labeling: The container must be clearly labeled with its contents. Use the full chemical name "this compound" and avoid abbreviations.[7][9] The label should also include the date when waste was first added.

  • Sealing: Keep the container sealed at all times, except when adding waste.[4][9] Do not overfill the container; leave adequate headspace (at least 10%) for expansion.[9]

Step 4: On-site Storage Store the collected waste in a designated, secure area while awaiting pickup.

  • Location: Store containers in a cool, dry, and well-ventilated area away from heat or ignition sources.[1][10]

  • Secondary Containment: Liquid waste containers should be kept in secondary containment bins to catch any potential leaks.[9]

Step 5: Final Disposal Arrange for the collection and disposal of the waste through approved channels.

  • Contact EHS: Contact your institution's EHS office to schedule a hazardous waste pickup.

  • Licensed Disposal Vendor: If an internal EHS office is not available, the waste must be transported by a licensed carrier to a permitted hazardous waste disposal facility.[4] Disposal methods may include incineration or solidification at a licensed facility.[6]

Emergency Procedures for Spills

In the event of a spill, act quickly to contain the material and prevent exposure.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don PPE: Wear the appropriate PPE as described above before attempting cleanup.[3]

  • Cleanup:

    • For dry powder spills, carefully sweep or vacuum the material and place it into a labeled, sealable container for disposal.[1][3]

    • Avoid any actions that generate dust.[1][3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor or EHS office.

Safety and Disposal Data Summary

The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound.

ParameterData / InformationSource
Physical Form Red Powder[1][2]
Primary Hazards Harmful if swallowed; causes eye, skin, and respiratory irritation.[1]
Acute Oral Toxicity (LD50, Rat) 8200 mg/kg[2]
Aquatic Toxicity (LC50, Fish) 1100 mg/L[2]
Incompatible Materials Strong oxidizing agents, strong reducing agents.[1]
Required PPE Safety goggles, chemical-resistant gloves, protective clothing, respirator (if needed).[1][2]
Disposal Method Treat as hazardous waste. Do not dispose in sinks or regular trash.[1][4][5]
Regulatory Compliance Disposal must follow all local, state, and federal regulations.[2][3][5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.

G This compound Disposal Workflow A Waste Generation (e.g., used material, spill cleanup) B Is the waste This compound or contaminated with it? A->B C Consult EHS for non-hazardous waste procedure B->C  No D Classify as Hazardous Waste B->D  Yes E Wear Full PPE (Goggles, Gloves, Lab Coat) D->E F Segregate from incompatible chemicals and other waste streams E->F G Select appropriate, leak-proof container F->G H Label container clearly: 'Hazardous Waste - this compound' G->H I Store in designated, secure area with secondary containment H->I J Request pickup from EHS or licensed waste contractor I->J K Waste collected for final disposal (e.g., incineration) J->K

Caption: Logical steps for the safe disposal of this compound waste.

References

Personal protective equipment for handling Solvent Red 124

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Solvent Red 124, tailored for researchers, scientists, and drug development professionals.

Chemical Identity:

  • Product Name: this compound

  • CAS Number: 12239-74-6

  • Appearance: Dark Red Powder[1]

  • Odor: Odorless[2][3]

Health Hazard Information

This compound presents several potential health hazards that necessitate careful handling and the use of appropriate personal protective equipment.

Primary Routes of Exposure:

  • Ingestion[4]

  • Inhalation[4]

  • Skin Contact[2]

  • Eye Contact[2]

Potential Health Effects:

  • Ingestion: Harmful if swallowed, and may cause gastrointestinal irritation with symptoms such as nausea and vomiting.[2][4]

  • Inhalation: May cause irritation to the respiratory tract.[2]

  • Skin Contact: May cause skin irritation, and prolonged or repeated contact can lead to dermatitis.[2][4]

  • Eye Contact: Can cause eye irritation.[2][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Chemical Safety GogglesProvide a tight seal around the eyes to protect from dust and splashes.[5]
Face ShieldRecommended when handling large quantities to provide additional protection from splashes.[5][6]
Hand Protection Chemical-Resistant GlovesUse gloves made of materials like butyl rubber or nitrile to prevent skin contact.[5][7]
Body Protection Protective Clothing/CoverallsWear appropriate protective clothing to minimize skin contact.[2]
ApronRecommended when handling open drums or large volumes.[7]
Respiratory Protection Approved RespiratorUse a NIOSH/MSHA approved respirator when there is a risk of inhaling dust, especially in poorly ventilated areas.[2][3]

Operational and Handling Plan

Adherence to the following procedural steps is crucial for the safe handling of this compound in a laboratory setting.

Engineering Controls:

  • Use in a well-ventilated area.[8]

  • Employ local exhaust ventilation or a chemical fume hood to control airborne dust levels.[2]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Read the Safety Data Sheet (SDS) thoroughly.

  • Dispensing:

    • Minimize dust generation and accumulation.[2]

    • Use non-sparking tools to prevent ignition sources, as dust can form explosive mixtures with air.[9]

    • Ground and bond containers and receiving equipment during transfer.[9]

  • During Use:

    • Avoid all personal contact, including inhalation.[8]

    • Do not eat, drink, or smoke in the handling area.[10]

    • Keep containers securely sealed when not in use.[8]

  • After Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2] .

    • Remove contaminated clothing and launder it before reuse.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep containers tightly closed.[2][3]

  • Store away from incompatible materials such as strong oxidizing and reducing agents.[2]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure to this compound.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[2]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[2]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and ensure safety.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from entering drains or waterways.[8]

  • Clean-up:

    • For dry spills, use dry clean-up procedures to avoid generating dust.[8]

    • Vacuum or sweep up the material using an explosion-proof vacuum cleaner if available.[8][9]

    • Place the spilled material into a suitable, labeled disposal container.[8]

  • Decontaminate: Wash the spill area with water and decontaminate cleaning tools.[10]

Waste Disposal:

  • This compound and its containers should be treated as hazardous waste.

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[3]

  • Do not dispose of it down the drain.

  • Containers must be tightly capped, properly labeled, and stored in a designated hazardous waste accumulation area.[11]

  • Consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor for specific disposal procedures.

Workflow for Handling this compound

prep Preparation & Risk Assessment ppe Wear Appropriate PPE prep->ppe handling Handling in Ventilated Area ppe->handling use Chemical Use & Experimentation handling->use spill Spill Occurs handling->spill storage Secure Storage use->storage Store Unused Material waste Waste Generation use->waste storage->handling Retrieve for Next Use spill->use No spill_response Spill Response Protocol spill->spill_response Yes decontamination Decontamination & Clean-up spill_response->decontamination disposal Hazardous Waste Disposal waste->disposal disposal->decontamination end End of Process decontamination->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.